Boc-Gly-Leu-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)6-9(11(17)18)15-10(16)7-14-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNNFKYULPHSJI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474602 | |
| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51871-42-2 | |
| Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Boc-Gly-Leu-OH
This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-glycyl-L-leucine (Boc-Gly-Leu-OH), a dipeptide derivative crucial for peptide synthesis and various research applications in drug development and biochemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a dipeptide composed of glycine and L-leucine, with the N-terminus of glycine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in preventing unwanted side reactions during peptide synthesis.
Chemical Structure:
The structure consists of a Boc-protected glycine residue linked via a peptide bond to the amino group of an L-leucine residue. The C-terminus of the leucine residue is a free carboxylic acid.
Molecular Formula: C₁₃H₂₄N₂O₅[1][2]
Molecular Weight: 288.34 g/mol [1][2]
CAS Number: 51871-42-2[1]
Physicochemical Data
A summary of the available physicochemical properties for this compound is presented in Table 1. It is important to note that detailed experimental data for this specific dipeptide is not extensively published. Therefore, some properties are based on data from suppliers and analogous compounds.
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Purity | ≥99% | |
| Storage Temperature | 2-8°C |
Note: Specific quantitative data such as melting point, optical rotation, and detailed solubility are not consistently available in the reviewed literature for this compound. Researchers should verify these properties with the specific batch from their supplier.
Spectroscopic Data
-
¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-protons of glycine and leucine, the β- and γ-protons of the leucine side chain, and the amide and carboxylic acid protons.
-
¹³C NMR: Carbon signals corresponding to the Boc group, the carbonyls of the peptide bond and carboxylic acid, and the carbons of the glycine and leucine residues are expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amide, C=O stretching of the carbamate, amide, and carboxylic acid, and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis of this compound are not widely published. However, its synthesis can be achieved through standard solution-phase or solid-phase peptide synthesis methodologies. Below are generalized protocols that can be adapted for its preparation.
Solution-Phase Synthesis of this compound
This method involves the coupling of Boc-glycine to the methyl or ethyl ester of L-leucine, followed by the saponification of the resulting dipeptide ester.
Workflow for Solution-Phase Synthesis:
Caption: Workflow for the solution-phase synthesis of this compound.
Detailed Methodology:
-
Esterification of L-Leucine: L-leucine is first protected at its C-terminus, typically as a methyl or ethyl ester, to prevent self-coupling. This can be achieved by reacting L-leucine with methanol or ethanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.
-
Peptide Coupling: Boc-glycine is then coupled to the L-leucine ester. Common coupling reagents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). The reaction is typically carried out in an anhydrous organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Saponification: The protecting ester group is removed from the C-terminus of the dipeptide by saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent and water.
-
Work-up and Purification: The reaction mixture is then acidified to protonate the carboxylic acid, followed by extraction with an organic solvent. The final product is purified, typically by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS offers a more streamlined approach, particularly for longer peptides, but can also be used for dipeptide synthesis.
Workflow for Solid-Phase Synthesis:
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Methodology:
-
Resin Loading: The C-terminal amino acid, in this case, L-leucine, is first attached to a solid support. For the synthesis of a protected peptide acid, a 2-chlorotrityl chloride resin is commonly used, which allows for cleavage under mild acidic conditions that do not remove the Boc group. The loading is typically performed by reacting Boc-L-Leu-OH with the resin in the presence of DIEA in DCM.
-
Boc Deprotection: The Boc protecting group from the resin-bound leucine is removed using an acidic solution, typically 20-50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting trifluoroacetate salt of the amino group is neutralized with a base, such as 10% DIEA in DCM, to free the amine for the subsequent coupling reaction.
-
Coupling of Boc-Gly-OH: The next amino acid, Boc-glycine, is activated and coupled to the free amino group of the resin-bound leucine. Common coupling reagents for SPPS include HBTU or HATU in the presence of DIEA in DMF.
-
Cleavage from Resin: The final dipeptide is cleaved from the resin. For a 2-chlorotrityl chloride resin, this can be achieved with a mild acidic solution, such as a solution of TFA in DCM or hexafluoroisopropanol (HFIP) in DCM, which preserves the N-terminal Boc group.
-
Purification: The cleaved product is typically precipitated with cold diethyl ether, collected, and purified by chromatography if necessary.
Visualization of the Chemical Structure
The following is a DOT script representation of the chemical structure of this compound.
References
An In-depth Technical Guide to Boc-Gly-Leu-OH: Chemical and Physical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butoxycarbonyl-Glycyl-L-Leucine (Boc-Gly-Leu-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering detailed data, experimental protocols, and relevant biological context to support its application in the laboratory.
Core Chemical and Physical Properties
This compound is a dipeptide derivative where the N-terminus of the glycine residue is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in peptide chemistry.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 32991-17-6 | [1][2] |
| Molecular Formula | C₁₃H₂₄N₂O₅ | [1][2] |
| Molecular Weight | 288.34 g/mol | |
| Melting Point | 120-124 °C | |
| Appearance | White to off-white powder | |
| Optical Rotation [α]D²⁰ | -20 ± 2° (c=1 in DMF) | |
| Purity | ≥ 95% (typically ≥ 99% by HPLC) |
Solubility
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in research. The following sections provide methodologies for its synthesis, purification, and analysis.
Synthesis of this compound (Solution-Phase)
This protocol describes a typical solution-phase synthesis approach for coupling Boc-Gly-OH to L-Leucine methyl ester, followed by saponification to yield the final product.
Workflow for the Synthesis of this compound
Caption: Purification strategies for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in water; B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm or 220 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include those for the Boc group (a singlet around 1.4 ppm), the leucine side chain protons, the alpha-protons of glycine and leucine, and the amide and carboxylic acid protons.
-
¹³C NMR: Expected signals include those for the carbonyl carbons of the Boc group, the amide bond, and the carboxylic acid, as well as the carbons of the glycine and leucine residues.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method. The expected [M+H]⁺ ion for C₁₃H₂₄N₂O₅ is m/z 289.17. Fragmentation analysis can confirm the peptide sequence.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Characteristic absorption bands are expected for the N-H stretching of the amide, C=O stretching of the urethane, amide, and carboxylic acid groups, and C-H stretching of the alkyl groups.
Biological Activity and Applications
This compound serves as a crucial building block in the synthesis of peptides for various research and therapeutic applications. The unprotected Gly-Leu dipeptide has been shown to promote the proliferation and protein synthesis of intestinal epithelial cells through the activation of the mTOR signaling pathway.
Role in mTOR Signaling
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including dipeptides, are known to activate mTORC1, a key complex in this pathway. The activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.
Simplified mTOR Signaling Pathway Activated by Dipeptides
Caption: Dipeptide activation of the mTOR signaling pathway.
While the biological activity of the Boc-protected form has not been extensively studied, it is plausible that the Boc group may alter its interaction with cellular transport mechanisms and receptors. Further research is needed to elucidate the specific biological effects of this compound. Some studies have shown that other Boc-protected dipeptides exhibit antimicrobial activity.
Safety and Handling
This technical guide provides a foundational understanding of this compound for its effective use in research and development. For further information, researchers are encouraged to consult the referenced literature.
References
An In-depth Technical Guide on the Biological Activity of N-Boc-glycyl-L-leucine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of N-Boc-glycyl-L-leucine is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented biological roles of its constituent components: N-Boc, glycine, and L-leucine. The potential biological activities and experimental protocols described herein are largely inferred and intended to serve as a foundational resource for future research.
Introduction
N-Boc-glycyl-L-leucine is a dipeptide derivative in which the N-terminus of the glycyl residue is protected by a tert-butoxycarbonyl (Boc) group. Primarily, this compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the controlled, sequential addition of amino acids to construct peptides with defined sequences. While its role as a synthetic intermediate is well-established, its intrinsic biological activity has not been extensively investigated.
This technical guide explores the potential biological activities of N-Boc-glycyl-L-leucine by dissecting the known functions of its components. We will delve into the potent signaling roles of L-leucine, the cytoprotective and anti-inflammatory properties of glycine, and the influence of the N-Boc protecting group on the molecule's overall behavior. Furthermore, we propose hypothetical mechanisms of action and provide detailed experimental protocols that can be employed to systematically evaluate its biological effects.
Physicochemical Properties and Synthesis
N-Boc-glycyl-L-leucine is a white to off-white crystalline powder. The presence of the lipophilic Boc group increases its solubility in organic solvents compared to the unprotected dipeptide.
-
Molecular Formula: C₁₃H₂₄N₂O₅
-
Molecular Weight: 288.34 g/mol
-
Appearance: White to off-white crystalline powder
The synthesis of N-Boc-glycyl-L-leucine typically involves the coupling of N-Boc-glycine with the methyl or ethyl ester of L-leucine, followed by saponification to hydrolyze the ester and yield the final product.
Inferred Biological Activity from Constituent Components
The biological activity of N-Boc-glycyl-L-leucine, if any, is likely to be a composite of the effects of its constituent parts, potentially acting as a pro-drug that releases glycine and leucine upon enzymatic cleavage within a biological system.
L-Leucine: A Key Regulator of Metabolism
L-leucine is an essential branched-chain amino acid (BCAA) renowned for its significant role in regulating protein metabolism and cell growth.
-
Activation of mTORC1 Signaling: Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central kinase that orchestrates cell growth, proliferation, and metabolism.[1][2] This activation stimulates muscle protein synthesis, making leucine a key nutrient for muscle growth and repair.[][4]
-
Metabolic Regulation: Leucine is involved in the regulation of glucose and lipid metabolism.[]
-
Anti-inflammatory Potential: Some studies suggest that leucine supplementation may have anti-inflammatory effects.
Glycine: An Anti-inflammatory and Cytoprotective Agent
Glycine, the simplest amino acid, exhibits a range of protective biological activities.
-
Anti-inflammatory Effects: Glycine can suppress the activation of inflammatory cells like macrophages, thereby reducing the production of pro-inflammatory cytokines.
-
Immunomodulatory Role: It has been shown to have immunomodulatory effects in various models of inflammation and injury.
-
Cytoprotection: Glycine protects cells from ischemic injury and reduces oxidative stress.
The N-Boc Protecting Group: A Modulator of Physicochemical Properties
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. While generally considered biologically inert, its presence significantly alters the molecule's properties:
-
Increased Lipophilicity: The Boc group is hydrophobic, which can enhance the molecule's ability to cross cell membranes via passive diffusion.
-
Steric Hindrance: The bulky nature of the Boc group may prevent the dipeptide from interacting with specific receptors or transporters that would otherwise recognize the unprotected glycyl-L-leucine.
-
Metabolic Stability: The Boc group may protect the N-terminus from degradation by aminopeptidases.
Hypothetical Mechanism of Action: A Pro-drug Hypothesis
Given the lack of evidence for direct biological activity, a plausible hypothesis is that N-Boc-glycyl-L-leucine functions as a pro-drug.
Figure 1: Hypothetical pro-drug mechanism of N-Boc-glycyl-L-leucine.
This proposed mechanism involves:
-
Cellular Uptake: The increased lipophilicity conferred by the Boc group may facilitate the passive diffusion of N-Boc-glycyl-L-leucine across the cell membrane.
-
Intracellular Cleavage: Once inside the cell, non-specific esterases or other hydrolases could cleave the Boc group. Subsequently, intracellular peptidases could hydrolyze the peptide bond.
-
Release of Bioactive Components: The cleavage would release free glycine and L-leucine, which would then exert their respective biological effects, such as mTORC1 activation by leucine and anti-inflammatory actions by glycine.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of N-Boc-glycyl-L-leucine, a series of in vitro assays can be performed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or C2C12 myoblasts for muscle protein synthesis studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of N-Boc-glycyl-L-leucine in serum-free cell culture medium. Add 100 µL of the peptide solutions at various concentrations to the wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for mTORC1 Pathway Activation
This technique can be used to assess the phosphorylation status of key proteins in the mTORC1 signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. By using antibodies specific to both the total and phosphorylated forms of a protein, one can determine the extent of its activation.
Protocol:
-
Cell Treatment: Treat cells (e.g., C2C12 myoblasts) with N-Boc-glycyl-L-leucine, L-leucine (positive control), and a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., p70S6K, 4E-BP1).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify band intensities using densitometry software.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 4. Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective: Revolutionizing Peptide Synthesis
An In-depth Technical Guide to the History and Discovery of Boc-Protected Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the history, discovery, and application of tert-butyloxycarbonyl (Boc)-protected dipeptides in chemical synthesis. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and a historical perspective on this foundational element of modern peptide chemistry.
The journey to synthesizing complex peptides and proteins has been marked by significant milestones, with the introduction of the tert-butyloxycarbonyl (Boc) protecting group standing out as a revolutionary development.
Prior to the 1950s, the synthesis of peptides was a laborious and often inefficient process. A major challenge was the prevention of unwanted side reactions at the N-terminus of the amino acid during peptide bond formation. Early research into protein structure, such as Frederick Sanger's groundbreaking work on sequencing insulin in the late 1940s and early 1950s, highlighted the need for precise and controlled methods for peptide synthesis.[1][2][3] Sanger's work, which earned him his first Nobel Prize in Chemistry in 1958, established that proteins have a defined amino acid sequence, underscoring the importance of developing reliable synthetic methodologies.[1]
The landscape of peptide synthesis was transformed in 1957 when Frederick C. McKay and N. F. Albertson introduced the tert-butyloxycarbonyl (Boc) group as a protecting group for amines.[4] Their work demonstrated that the Boc group could be easily introduced to protect the amino group of an amino acid and, crucially, could be removed under mild acidic conditions without cleaving the newly formed peptide bond.
The true potential of the Boc protecting group was fully realized with the pioneering work of R. Bruce Merrifield in the early 1960s. Merrifield developed solid-phase peptide synthesis (SPPS), a paradigm-shifting technique where the peptide chain is assembled on an insoluble polymer support. This approach dramatically simplified the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. The Boc group was a cornerstone of Merrifield's original SPPS strategy, providing a temporary protecting group for the N-terminus that was stable to the coupling conditions but readily cleaved by mild acid. For his development of SPPS, Merrifield was awarded the Nobel Prize in Chemistry in 1984.
The combination of the Boc protecting group and solid-phase synthesis ushered in a new era of peptide chemistry, enabling the routine synthesis of peptides and small proteins that was previously unimaginable.
Chemical Principles of Boc Protection
The utility of the Boc group in peptide synthesis stems from its unique chemical properties. It is an acid-labile protecting group, meaning it is stable under a wide range of conditions, including basic and nucleophilic environments, but is easily removed with acids. This orthogonality is crucial for selective deprotection during the stepwise assembly of a peptide chain.
The introduction of the Boc group is most commonly achieved by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The removal, or deprotection, of the Boc group is typically accomplished using a moderately strong acid, such as trifluoroacetic acid (TFA).
Synthesis of Boc-Protected Dipeptides: A Comparative Overview
The synthesis of Boc-protected dipeptides can be carried out using either solution-phase or solid-phase techniques. The choice of method and coupling reagent can significantly impact the yield and purity of the final product. This section provides a comparative overview of common synthetic approaches and presents quantitative data to aid in method selection.
Solution-Phase Synthesis
Solution-phase synthesis offers flexibility and is often used for the synthesis of short peptides and for process development. The general workflow involves the activation of the C-terminus of a Boc-protected amino acid and its subsequent reaction with the N-terminus of a C-terminally protected amino acid.
The selection of a coupling reagent is critical for efficient peptide bond formation while minimizing side reactions such as racemization. The following table summarizes the performance of common coupling reagents for the synthesis of Boc-dipeptides in solution.
| Coupling Reagent | Additive | Typical Solvent | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| DCC | HOBt | DCM, THF | 12-24 hours | 80-95% | Advantages: Cost-effective, widely used. Disadvantages: Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely. |
| HBTU | HOBt | DMF | 2-4 hours | 85-98% | Advantages: High efficiency, fast reaction times, low racemization. Disadvantages: More expensive than DCC. |
| PyBOP | - | DMF, DCM | 1-3 hours | 90-99% | Advantages: Very high efficiency, low racemization, avoids formation of carcinogenic HMPA. Disadvantages: Higher cost. |
Note: Yields are representative and can vary depending on the specific amino acids, reaction conditions, and scale.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the synthesis of longer peptides and for automated synthesis. The C-terminal amino acid is first attached to an insoluble resin support, and the peptide chain is then elongated in a stepwise manner.
While this guide focuses on Boc-protected dipeptides, it is important to understand the context of the two major SPPS strategies: Boc/Bzl and Fmoc/tBu.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Boc (acid-labile) | Fmoc (base-labile) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF |
| Side-Chain Protection | Benzyl-based (strong acid-labile) | tert-Butyl-based (mild acid-labile) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA |
| Advantages | Robust, good for long or difficult sequences | Milder conditions, easier automation, orthogonal |
| Disadvantages | Harsh final cleavage, requires specialized equipment | Potential for side reactions with certain amino acids |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the synthesis of Boc-protected dipeptides.
Protocol 1: Solution-Phase Synthesis of a Boc-Dipeptide using DCC/HOBt
This protocol describes the synthesis of a generic Boc-dipeptide (Boc-AA₁-AA₂-OR) using dicyclohexylcarbodiimide (DCC) as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
Materials:
-
Boc-protected amino acid (Boc-AA₁-OH)
-
C-terminally protected amino acid (H-AA₂-OR)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation: In a round-bottom flask, dissolve Boc-AA₁-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Addition of Amino Acid: Add H-AA₂-OR (1.0 eq) and NMM or DIPEA (1.0-1.2 eq) to the solution.
-
Coupling: Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Protocol 2: Solid-Phase Synthesis of a Boc-Dipeptide using HBTU
This protocol outlines a single coupling cycle for the addition of a Boc-protected amino acid to a resin-bound amino acid using HBTU as the coupling reagent.
Materials:
-
Resin-bound amino acid (H-AA₂-Resin)
-
Boc-protected amino acid (Boc-AA₁-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the H-AA₂-Resin in DMF for 30 minutes in a reaction vessel.
-
Pre-activation: In a separate vial, dissolve Boc-AA₁-OH (2-4 eq relative to resin loading) and HBTU (2-4 eq) in DMF. Add DIPEA (4-8 eq) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, followed by DCM.
-
The resulting Boc-AA₁-AA₂-Resin is ready for the next cycle of deprotection and coupling.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the N-terminus of a peptide.
Materials:
-
Boc-protected peptide (solution-phase or resin-bound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM.
-
Reaction:
-
For solution-phase, dissolve the Boc-protected peptide in the TFA/DCM solution and stir at room temperature for 30-60 minutes.
-
For solid-phase, treat the resin with the TFA/DCM solution for 2-5 minutes, drain, and then add a fresh portion of the solution and agitate for 20-30 minutes.
-
-
Work-up:
-
For solution-phase, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the peptide can be used in the next step after neutralization.
-
For solid-phase, drain the deprotection solution and wash the resin thoroughly with DCM, followed by a neutralization step (e.g., with 5-10% DIPEA in DMF).
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis and application of Boc-protected dipeptides.
Caption: Solution-phase synthesis of a Boc-dipeptide.
Caption: A single cycle in solid-phase Boc-dipeptide synthesis.
Conclusion
The discovery and development of Boc-protected amino acids and their application in dipeptide synthesis represent a cornerstone of modern organic and medicinal chemistry. From the initial introduction of the Boc group to its pivotal role in the advent of solid-phase peptide synthesis, this methodology has empowered scientists to construct complex peptides with high precision and efficiency. A thorough understanding of the underlying chemical principles, coupled with robust and optimized experimental protocols, is essential for researchers aiming to leverage the power of Boc-protected dipeptides in their drug discovery and development endeavors. This guide provides a foundational resource to support these efforts, bridging the historical context with practical, actionable information for the modern research laboratory.
References
Technical Guide: Boc-Gly-Leu-OH (CAS 51871-42-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-Glycyl-L-Leucine, commonly referred to as Boc-Gly-Leu-OH, is a dipeptide derivative widely utilized in the field of peptide chemistry and drug discovery. Its structure, featuring a tert-Butoxycarbonyl (Boc) protecting group on the glycine residue, makes it a valuable building block for the synthesis of more complex peptides. The Boc group provides temporary protection of the N-terminus, allowing for controlled, stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for this compound (CAS: 51871-42-2).
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. While a specific melting point and optical rotation for this exact CAS number are not consistently reported across publicly available sources, typical values for similar protected dipeptides are provided for reference.
| Property | Value | Source |
| CAS Number | 51871-42-2 | Multiple |
| Molecular Formula | C13H24N2O5 | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >97.00% | [1] |
| Melting Point | 128 - 130 °C (Reported for a similar compound) | |
| Optical Rotation | Not definitively reported |
Applications in Research and Development
The primary application of this compound lies in its role as a fundamental component in peptide synthesis . The Boc protecting group is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), enabling the sequential addition of amino acids to construct a desired peptide sequence.
Its applications extend to:
-
Drug Development: As a precursor in the synthesis of peptide-based therapeutics. Peptides are of significant interest in pharmacology due to their high specificity and potency.
-
Biochemical Research: Used in the creation of specific peptide substrates or inhibitors for studying enzyme kinetics and biological pathways.
-
Combinatorial Chemistry: Employed in the generation of peptide libraries for high-throughput screening and drug discovery.
Experimental Protocols
The following protocols are representative examples of how this compound is utilized in peptide synthesis.
Solution-Phase Peptide Coupling
This protocol describes a general method for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid methyl or ethyl ester hydrochloride
-
Coupling agent (e.g., DCC, EDC, HATU)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM or DIEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve the coupling agent (e.g., HATU, 1.1 equivalents) in anhydrous DCM or DMF.
-
Add the coupling agent solution to the reaction mixture dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove any precipitated urea (if using DCC or EDC).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude protected tripeptide.
-
Purify the product by column chromatography on silica gel if necessary.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound can be incorporated into a growing peptide chain on a solid support. The following diagram illustrates the general workflow of Boc-SPPS.
In this workflow, this compound would be introduced during the "Amino Acid Coupling" step to be added to the growing peptide chain attached to the solid resin.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific, publicly available scientific literature detailing the direct biological activity or modulation of specific signaling pathways by this compound itself. Its primary role is that of a synthetic intermediate. The biological effects of peptides synthesized using this compound are diverse and depend on the final peptide's sequence and structure. For instance, peptides with antimicrobial or anticancer properties have been synthesized utilizing this dipeptide building block. Researchers investigating the biological activities of novel peptides would typically synthesize the peptide of interest first, using building blocks like this compound, and then perform biological assays on the final, deprotected peptide.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 51871-42-2) is a crucial reagent for chemists and pharmacologists involved in the synthesis of peptides. Its utility as a protected dipeptide building block simplifies the creation of complex peptide structures for a wide range of applications, from fundamental biochemical research to the development of novel therapeutics. While its direct biological activity is not well-characterized, its importance in the synthesis of biologically active peptides is well-established.
References
Molecular weight of Boc-Gly-Leu-OH
An In-depth Technical Guide to Boc-Gly-Leu-OH
Introduction
N-tert-Butoxycarbonyl-Glycyl-L-Leucine, commonly abbreviated as this compound, is a dipeptide derivative crucial in the field of synthetic peptide chemistry. Its structure consists of a glycine residue and a leucine residue, with the N-terminus of glycine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is acid-labile, allowing for its selective removal under specific conditions, which is fundamental to stepwise peptide synthesis. This compound serves as a vital building block for the synthesis of more complex peptides and peptidomimetics used in pharmaceutical research and drug development.[1][2] Its stability and solubility characteristics make it a versatile tool for researchers aiming to construct peptide sequences with high purity and yield.[1]
Physicochemical Properties
The quantitative properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₃H₂₄N₂O₅[1][3] |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 32991-17-6 |
| Appearance | White to off-white solid/powder |
| Melting Point | 120-124 °C |
| Purity | ≥ 99% (HPLC) |
| Storage Conditions | Sealed in dry, 2-8°C |
| Boiling Point (Predicted) | 499.6 ± 30.0 °C |
| Density (Predicted) | 1.122 ± 0.06 g/cm³ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a peptide coupling reaction. A common method involves the coupling of Boc-protected glycine (Boc-Gly-OH) with the methyl ester of leucine (H-Leu-OMe), followed by saponification to hydrolyze the methyl ester and yield the final product.
Materials:
-
Boc-Gly-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling agents
-
1-Hydroxybenzotriazole (HOBt)
-
N-ethylmorpholine or Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc)
-
Aqueous solutions: Saturated sodium bicarbonate, saturated sodium chloride, dilute HCl or potassium bisulfate
-
Sodium sulfate (for drying)
-
Lithium hydroxide (LiOH) for saponification
-
Solvents for saponification: Tetrahydrofuran (THF), Methanol (MeOH), Water
Procedure:
-
Coupling Reaction: To a solution of L-Leucine methyl ester hydrochloride in a mixture of DCM and DMF cooled to 0°C, add N-ethylmorpholine to neutralize the salt.
-
Add a solution of Boc-Gly-OH in DCM.
-
Introduce the coupling reagents, such as DCC and HOBt, to the reaction mixture.
-
Allow the mixture to stir at 0°C for approximately 45 minutes, then continue stirring at room temperature for several hours (typically 5 hours).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with a dilute acid solution (e.g., potassium bisulfate), saturated sodium bicarbonate solution, and finally, saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Boc-Gly-Leu-OMe.
-
Saponification: Dissolve the crude ester in a mixture of THF/MeOH/water.
-
Add an aqueous solution of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Final Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield this compound. The final product can be further purified by crystallization or chromatography.
Analytical Methodologies
Purity and Identity Confirmation:
-
High-Performance Liquid Chromatography (HPLC): Purity of this compound is routinely assessed using reverse-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) as the mobile phase. The purity is determined by integrating the peak area of the product relative to any impurities. A purity of >95% is standard for research applications.
-
Mass Spectrometry (MS): The identity of the compound is confirmed by mass spectrometry. Electrospray ionization (ESI) is commonly used to determine the molecular weight of the dipeptide, which should correspond to the calculated value of 288.34 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound, ensuring all expected protons and carbons are present in the correct chemical environment.
Applications in Drug Development and Research
This compound is a foundational component in the synthesis of peptides for various therapeutic and research applications.
-
Peptide Synthesis: It serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) to create larger, more complex peptide sequences.
-
Drug Discovery: The dipeptide is incorporated into novel peptide-based drug candidates. Peptide therapeutics often offer higher specificity and lower toxicity compared to small-molecule drugs.
-
Protease Inhibitors: Derivatives of Gly-Leu sequences are used to prepare inhibitors for specific enzymes, such as cysteine proteases.
-
Prodrug Development: It can be used to synthesize dipeptide monoester prodrugs of anticancer agents like floxuridine to enhance their efficacy.
-
Antibody-Drug Conjugates (ADCs): While longer peptide sequences are more common, dipeptide motifs can be part of cleavable linkers in ADCs, which connect a cytotoxic payload to an antibody.
Workflow and Logical Relationships
The primary utility of this compound is as a building block in peptide synthesis. The following diagram illustrates its role in a typical Solid-Phase Peptide Synthesis (SPPS) workflow to create a longer peptide chain.
Caption: Logical workflow for incorporating a Boc-protected amino acid in SPPS.
References
The Dipeptide Boc-Gly-Leu-OH: A Building Block for Novel Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-tert-Butoxycarbonyl-glycyl-L-leucine (Boc-Gly-Leu-OH) is a protected dipeptide that serves as a valuable building block in the field of peptide synthesis. While not a therapeutic agent in its own right, its constituent amino acids, glycine and leucine, are integral to the structure and function of numerous biologically active peptides. This technical guide explores the potential therapeutic applications of peptides derived from this compound, detailing the synthetic methodologies for their creation, and discussing the signaling pathways they may modulate. The robust and well-established Boc-based solid-phase peptide synthesis (SPPS) provides a reliable route to incorporate the Gly-Leu motif into larger peptide structures, opening avenues for the development of novel therapeutics in areas such as oncology, immunology, and neurology.
Introduction: The Role of this compound in Peptide Synthesis
This compound is a dipeptide derivative where the N-terminus of glycine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to stepwise peptide synthesis, preventing unwanted side reactions at the N-terminus while the C-terminal carboxyl group of leucine is activated for coupling to another amino acid or peptide chain. The Boc group is favored in many synthetic schemes for its stability under various coupling conditions and its clean removal with mild acids.
The Gly-Leu motif is found in various natural and synthetic peptides and can influence the biological activity and physical properties of these molecules. Glycine, the simplest amino acid, provides conformational flexibility to a peptide backbone, while the bulky, hydrophobic side chain of leucine can be critical for receptor binding and protein-protein interactions. The strategic incorporation of the Gly-Leu sequence, facilitated by the use of this compound, allows for the fine-tuning of a peptide's therapeutic properties.
Potential Therapeutic Applications of Gly-Leu Containing Peptides
Peptides containing the Gly-Leu sequence have shown promise in a range of therapeutic areas. The biological activity is often dictated by the overall peptide sequence and structure, but the Gly-Leu motif can play a significant role.
Oncology
Certain amino acid sequences, including those with glycine and leucine, are prominent in peptides that target cancer cells.[1] The Gly-Leu motif can be part of larger peptide structures designed to interact with specific receptors overexpressed on tumor cells, such as integrins. These peptides can act as targeting moieties to deliver cytotoxic agents directly to the tumor site, minimizing off-target effects.
Immunology and Inflammation
Bioactive peptides are known to modulate inflammatory signaling pathways.[2][3][4] Peptides containing hydrophobic amino acids like leucine can exhibit anti-inflammatory properties by influencing the production of cytokines and other inflammatory mediators. For instance, the tripeptide Gly-Leu-Phe has been shown to have an immunostimulating effect that may be mediated by histamine release.[5] This suggests that peptides incorporating the Gly-Leu motif could be developed as novel anti-inflammatory or immunomodulatory agents.
Neurological Disorders
Glycine itself acts as a neurotransmitter and can modulate neuronal activity. Dipeptides containing glycine, such as Leucine-Glycine, have been investigated for their ability to cross the blood-brain barrier and influence central nervous system processes. Studies have shown that the dipeptide Leu-Gly can raise dopamine levels in the nucleus accumbens in certain preclinical models, suggesting a potential role in disorders related to dopamine signaling.
Cellular Proliferation and Protein Synthesis
The dipeptide Gly-Leu has been shown to promote the proliferation and protein synthesis of intestinal epithelial cells by activating the mTOR signaling pathway. This indicates potential applications in regenerative medicine and in conditions characterized by mucosal damage.
Synthesis of Gly-Leu Containing Peptides using Boc-SPPS
The primary method for synthesizing peptides using this compound or its constituent Boc-protected amino acids is Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl (benzyl) strategy is a classical and robust approach, particularly for complex or lengthy peptides.
Core Principles of Boc-SPPS
Boc-SPPS relies on a principle of graduated acid lability. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), at each step of the synthesis, while more stable, benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).
Experimental Workflow
The synthesis of a peptide on a solid support using the Boc strategy follows a cyclical process.
Detailed Experimental Protocol: A General Approach
The following is a generalized protocol for one cycle of amino acid addition in manual Boc-SPPS.
-
Resin Preparation: The appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids) is swelled in a suitable solvent like dichloromethane (DCM) in a reaction vessel.
-
Boc Deprotection: The resin-bound peptide is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.
-
Washing: The resin is washed multiple times with DCM and/or dimethylformamide (DMF) to remove residual TFA and byproducts.
-
Neutralization: The protonated N-terminus is neutralized to the free amine using a solution of a non-nucleophilic base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: The incoming Boc-protected amino acid (or a dipeptide like this compound) is pre-activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid in the desired sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous HF.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Key Parameters in Boc-SPPS
The success of SPPS is highly dependent on the efficiency of each chemical step.
| Parameter | Typical Value/Range | Significance | Reference |
| Resin Loading | 0.5 - 1.0 mmol/g | Determines the initial amount of the first amino acid attached to the solid support. | |
| Coupling Efficiency | > 99% | Crucial for the synthesis of long peptides to minimize deletion sequences. | |
| Deprotection Time | 20 - 30 minutes | Sufficient time is needed to ensure complete removal of the Boc group without significant side reactions. | |
| Final Crude Yield | Variable (dependent on length and sequence) | Reflects the overall efficiency of all synthetic steps. | |
| Purity after HPLC | > 95% | A common purity requirement for biologically active peptides for in vitro and in vivo studies. |
Signaling Pathways Modulated by Bioactive Peptides
Peptides exert their therapeutic effects by interacting with cellular components and modulating signaling pathways. For peptides containing the Gly-Leu motif, potential targets include pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many bioactive peptides exert anti-inflammatory effects by inhibiting this pathway.
Bioactive peptides can inhibit the NF-κB pathway at various points, such as by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB, or by blocking the nuclear translocation of the active NF-κB complex. This leads to a downstream reduction in the expression of pro-inflammatory genes.
Conclusion
This compound is a key synthetic intermediate that enables the incorporation of the Gly-Leu dipeptide motif into larger peptide structures. While not a therapeutic agent itself, the peptides derived from it have significant potential in various therapeutic fields, including oncology, immunology, and neurology. The continued application of robust synthetic methodologies like Boc-SPPS will facilitate the exploration and development of novel Gly-Leu-containing peptides as next-generation therapeutics. Further research into the specific structure-activity relationships of these peptides will be crucial in realizing their full clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms - Food & Function (RSC Publishing) DOI:10.1039/D2FO02223K [pubs.rsc.org]
- 4. Advances in the application and mechanism of bioactive peptides in the treatment of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-alopecia effect of Gly-Leu-Phe, an immunostimulating peptide derived from alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Boc-Gly-Leu-OH: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-Glycyl-L-Leucine (Boc-Gly-Leu-OH) is a protected dipeptide that serves as a valuable building block in synthetic peptide chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the glycine residue allows for controlled, stepwise peptide elongation, making it a key intermediate in the synthesis of more complex peptides and peptidomimetics. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known biological activities of this compound, with a focus on its role in activating the mTOR signaling pathway.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in the literature, the properties of its isomeric counterpart, Boc-Leu-Gly-OH, provide a reasonable estimate. The data presented below is for Boc-L-Leu-Gly-OH and should be considered as an approximation for Boc-Gly-L-Leu-OH.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄N₂O₅ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 120-124 °C | [1] |
| Optical Rotation | [α]D²⁰ = -20 ± 2º (c=1 in DMF) | [1] |
| Purity (HPLC) | ≥ 99% | |
| Storage Conditions | 0-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. The following is a generalized experimental protocol based on standard peptide synthesis methodologies.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Activation of Boc-Gly-OH:
-
Dissolve Boc-Gly-OH (1.0 eq), HOBt (1.1 eq), and a coupling agent such as DCC (1.1 eq) in anhydrous DCM or DMF.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in anhydrous DCM or DMF.
-
Add a base such as DIEA or TEA (2.5 eq) to neutralize the hydrochloride salt and stir for 15 minutes at 0°C.
-
Slowly add the activated Boc-Gly-OH solution to the L-Leucine methyl ester solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification of Boc-Gly-Leu-OMe:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Leu-OMe.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
-
Saponification of the Methyl Ester:
-
Dissolve the purified Boc-Gly-Leu-OMe in a mixture of methanol and water.
-
Add a solution of LiOH or NaOH (1.1 eq) dropwise at 0°C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Synthesis Workflow Diagram
Caption: Solution-phase synthesis workflow for this compound.
Biological Activities
The dipeptide Gly-Leu has been shown to play a role in cellular signaling, particularly in the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Activation of the mTOR Signaling Pathway
Leucine is a well-known activator of the mTORC1 complex. The Gly-Leu dipeptide can be hydrolyzed intracellularly to release leucine, which then participates in the canonical mTORC1 activation pathway. Studies have shown that Gly-Leu can promote the proliferation and protein synthesis of intestinal epithelial cells by activating the mTOR signaling pathway.
The activation of mTORC1 by leucine involves a complex interplay of proteins at the lysosomal surface. Leucyl-tRNA synthetase (LRS) and Sestrin2 have been identified as key leucine sensors. Upon leucine binding, these sensors initiate a signaling cascade that leads to the activation of the Rag GTPases, which in turn recruit mTORC1 to the lysosome where it is activated by Rheb.
mTOR Signaling Pathway Diagram
Caption: Simplified mTORC1 signaling pathway activated by Gly-Leu.
Quantitative Biological Data
The following table summarizes the reported effects of Gly-Leu on intestinal epithelial cells (IECs).
| Parameter | Treatment Group | Result | Significance | Reference |
| IEC Viability | Gly-Leu | Significantly increased | P < 0.05 | |
| mRNA Expression of mTOR in IECs | Gly-Leu | Significantly increased | P < 0.05 | |
| mRNA Expression of S6K1 in IECs | Gly-Leu | Significantly increased | P < 0.05 | |
| mRNA Expression of 4EBP1 in IECs | Gly-Leu | Significantly increased | P < 0.05 |
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel peptide-based therapeutics. Its constituent dipeptide, Gly-Leu, has demonstrated biological activity through the activation of the mTOR signaling pathway, a critical regulator of cell growth and metabolism. The synthetic protocols and biological insights provided in this guide offer a valuable resource for researchers and professionals in the fields of peptide chemistry and drug discovery, facilitating the exploration of new therapeutic avenues. Further research into the specific physicochemical properties of this compound and the quantitative aspects of its biological activity will undoubtedly enhance its application in these fields.
References
An In-depth Technical Guide to the Safety, Handling, and Hazards of Boc-Gly-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with the N-tert-butoxycarbonyl protected dipeptide, Boc-Gly-Leu-OH. The information is intended for professionals in research and drug development who may be working with this compound.
Chemical and Physical Properties
This compound is a white to off-white powder. As a Boc-protected dipeptide, it is a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its incorporation into peptide chains.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 51871-42-2[1][2] |
| Molecular Formula | C13H24N2O5[2] |
| Molecular Weight | 288.34 g/mol [2] |
| Appearance | White to off-white powder |
| Storage | Store at room temperature[3] |
Safety and Hazards
The following tables summarize the known hazards and safety precautions for this compound based on available Safety Data Sheets (SDS). It is crucial to consult the specific SDS for the lot of material being used.
Table 2: GHS Hazard and Precautionary Statements for this compound
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Handling and Storage
Proper handling and storage are essential to ensure the safety of personnel and the integrity of the compound.
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection : Wear a lab coat or chemical-resistant apron.
-
Respiratory Protection : If not handled in a fume hood, a NIOSH-approved respirator for dusts is recommended.
-
-
Storage : Store in a tightly sealed container in a cool, dry place.
Experimental Protocols
Protocol for Dissolving this compound
Boc-protected peptides are generally soluble in organic solvents.
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound in a suitable container.
-
Add the appropriate volume of DMF or DCM.
-
Vortex the solution until the solid is completely dissolved.
-
If solubility is limited, gentle warming or sonication in an ultrasonic bath can be used to aid dissolution.
General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a general workflow for the incorporation of this compound into a peptide chain using Boc-SPPS chemistry.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Gly-Leu-OH
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide Boc-Gly-Leu-OH using tert-butyloxycarbonyl (Boc) chemistry. This methodology is intended for researchers, scientists, and professionals in drug development familiar with peptide synthesis.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides on a solid support.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protection and the resin linkage are typically benzyl-based, requiring a strong acid like anhydrous hydrogen fluoride (HF) for cleavage.
This protocol details the synthesis of the dipeptide this compound, a common building block in peptide chemistry and drug discovery. The synthesis involves the sequential addition of amino acids to a solid support, starting from the C-terminus.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Materials and Reagents
| Reagent | Purpose |
| Merrifield Resin (1% DVB, 100-200 mesh) | Solid support |
| Boc-Leu-OH | First amino acid (C-terminus) |
| Boc-Gly-OH | Second amino acid |
| Dichloromethane (DCM) | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing |
| Trifluoroacetic acid (TFA) | Reagent for Boc group deprotection |
| Diisopropylethylamine (DIEA) | Base for neutralization |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive to prevent racemization |
| Isopropanol (IPA) | Washing solvent |
| Cesium Carbonate (Cs2CO3) | Base for forming the cesium salt of Boc-Leu-OH |
| Anhydrous Hydrogen Fluoride (HF) | Cleavage reagent |
| Anisole | Scavenger for cleavage |
| Diethyl ether (cold) | For precipitation of the cleaved peptide |
Experimental Protocols
This protocol is based on the cesium salt method for esterification to the chloromethylated resin.
-
Resin Swelling: Swell 1.0 g of Merrifield resin in 10 mL of DCM for 30 minutes in a fritted reaction vessel.
-
Preparation of Boc-Leu-OH Cesium Salt:
-
In a separate flask, dissolve Boc-Leu-OH (2-4 equivalents relative to resin loading) in a mixture of ethanol and water.
-
Add cesium carbonate (0.5 equivalents) and stir until the solution is clear.
-
Remove the solvent by rotary evaporation to obtain the dry Boc-Leu-OH cesium salt.
-
-
Attachment Reaction:
-
Drain the DCM from the swollen resin.
-
Dissolve the dried Boc-Leu-OH cesium salt in a minimal amount of DMF and add it to the resin.
-
Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.
-
-
Washing: After the reaction, drain the solvent and wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
This cycle is performed to couple Boc-Gly-OH to the resin-bound Leucine.
| Step | Reagent/Solvent | Procedure | Duration |
| Deprotection | 50% TFA in DCM | Add the solution to the resin, agitate for 1-2 minutes, and drain. Then, add a fresh solution and agitate for 20-30 minutes. | ~30 min |
| Washing | DCM, IPA | Wash the resin with DCM (3x) and IPA (2x). | ~10 min |
| Neutralization | 10% DIEA in DCM | Add the solution to the resin and agitate for 2 minutes. Repeat this step once. | ~5 min |
| Washing | DCM | Wash the resin with DCM (3x). | ~5 min |
| Coupling | Boc-Gly-OH, DCC, HOBt in DMF/DCM | Pre-activate Boc-Gly-OH (3 eq.), DCC (3 eq.), and HOBt (3 eq.) in DMF/DCM at 0°C for 10-15 min. Add the filtered solution to the resin and agitate. | 1-2 hours |
| Washing | DCM, DMF | Wash the resin with DCM (3x) and DMF (2x). | ~10 min |
Monitoring the coupling reaction can be performed using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
This step uses anhydrous hydrogen fluoride (HF), a hazardous reagent that requires specialized equipment and safety precautions.
| Parameter | Condition/Reagent |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Scavenger | Anisole (10% v/v) |
| Temperature | 0°C |
| Duration | 1-2 hours |
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add anisole as a scavenger.
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C and condense anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a vacuum.
-
Peptide Precipitation and Washing: Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.
-
Purification: Filter and dry the crude this compound. The crude product can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Summary of Quantitative Data
Table 1: Reagent Equivalents for a 0.1 mmol Scale Synthesis
| Reagent | Equivalents (relative to resin loading) |
| Boc-Leu-OH | 2-4 |
| Cs2CO3 | 0.5 (relative to Boc-Leu-OH) |
| Boc-Gly-OH | 3 |
| DCC | 3 |
| HOBt | 3 |
Table 2: Key Reaction Conditions
| Step | Reagent/Solvent Concentration | Temperature | Duration |
| Attachment | - | 50°C | 12-24 hours |
| Boc Deprotection | 50% TFA in DCM | Room Temp. | 20-30 minutes |
| Neutralization | 10% DIEA in DCM | Room Temp. | 2 x 2 minutes |
| Coupling | 3 eq. of reactants | Room Temp. | 1-2 hours |
| HF Cleavage | Anhydrous HF with 10% Anisole | 0°C | 1-2 hours |
References
Application Notes: The Use of Boc-Gly-Leu-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-tert-butyloxycarbonyl-Glycyl-L-Leucine (Boc-Gly-Leu-OH) in solution-phase peptide synthesis. This dipeptide is a valuable building block for the synthesis of peptides containing the Gly-Leu motif, which is found in various bioactive molecules. Solution-phase synthesis, while a more traditional method, offers significant advantages for large-scale production and the synthesis of shorter peptides or peptide fragments that may be challenging for solid-phase techniques.[1][2]
Core Applications of Gly-Leu Containing Peptides
Peptides incorporating the Glycyl-Leucine sequence are explored for various therapeutic and biological applications. The Gly-Leu motif can act as a nutritional signal regulator, promoting protein synthesis in intestinal epithelial cells by activating the mTOR signaling pathway.[3] Furthermore, linear peptides containing glycine have been shown to possess distinct immunosuppressive activity, suggesting their potential in drug development.[4] The incorporation of this compound allows for the precise and efficient construction of these and other target peptide sequences in a controlled, solution-based environment.
Data Presentation: Synthesis of a Model Tripeptide
The following tables summarize typical reaction parameters and expected quantitative data for the synthesis of a model tripeptide, Boc-Gly-Leu-Ala-OMe, by coupling this compound with L-Alanine methyl ester (H-Ala-OMe). These values are representative of standard solution-phase coupling reactions and may require optimization for specific applications.
Table 1: Typical Parameters for Boc-Gly-Leu-Ala-OMe Synthesis
| Parameter | Value | Purpose |
| Starting Materials | ||
| This compound | 1.0 equivalent | N-terminally protected dipeptide |
| H-Ala-OMe·HCl | 1.0 equivalent | C-terminally protected amino acid |
| Coupling Reagents | ||
| DCC (Dicyclohexylcarbodiimide) | 1.1 equivalents | Activating agent for the carboxylic acid[1] |
| HOBt (1-Hydroxybenzotriazole) | 1.1 equivalents | Racemization suppressant and reaction enhancer |
| Base | ||
| DIPEA (Diisopropylethylamine) | 1.0 equivalent | Neutralizes the amino acid salt |
| Solvent | Anhydrous DCM or DMF | Reaction medium |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling to minimize side reactions |
| Reaction Time | 12 - 24 hours | Typical duration for complete coupling |
Table 2: Expected Yields and Purity for Key Steps
| Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Purification Method |
| Coupling | Boc-Gly-Leu-Ala-OMe | 80 - 95% | >98% | Extraction & Crystallization / Silica Gel Chromatography |
| Boc Deprotection | H-Gly-Leu-Ala-OMe·TFA | 95 - 100% (crude) | >95% | Precipitation / Direct Use |
Experimental Protocols
The following are detailed protocols for the coupling of this compound with a C-terminally protected amino acid ester (H-Xaa-OR') and the subsequent N-terminal deprotection of the resulting peptide.
Protocol 1: Peptide Coupling using DCC/HOBt
This protocol describes the formation of a peptide bond between this compound and an amino acid ester.
Materials and Reagents:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
10% Aqueous Potassium Bisulfate (KHSO₄) or Citric Acid
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.0 eq) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Add the neutralized amino acid ester solution to the chilled this compound solution.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring overnight (12-24 hours).
-
Monitor reaction completion using Thin-Layer Chromatography (TLC).
-
Once complete, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with 10% KHSO₄ (2x), 5% NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected peptide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) or by silica gel column chromatography.
Protocol 2: N-Terminal Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to prepare the peptide for further chain elongation.
Materials and Reagents:
-
Boc-protected peptide (e.g., Boc-Gly-Leu-Ala-OMe)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold Diethyl Ether
Procedure:
-
Dissolve the purified Boc-protected peptide in anhydrous DCM.
-
Add an equal volume of TFA to create a 50% TFA/DCM solution. The Boc group is typically removed under moderately acidic conditions.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with DCM can help remove residual TFA).
-
Precipitate the deprotected peptide trifluoroacetate salt by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The resulting peptide amine salt is typically used in the next coupling step without further purification after neutralization.
Visualizations
The following diagrams illustrate the experimental workflow for peptide synthesis and a relevant biological pathway involving the Gly-Leu motif.
Caption: Workflow for tripeptide synthesis using this compound.
Caption: mTOR signaling pathway activated by Gly-Leu dipeptides.
References
Application Notes and Protocols for the Synthesis of Boc-Gly-Leu-OH Utilizing Various Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of drug discovery and development, with the formation of the amide bond being the most critical step. The choice of coupling reagent for this reaction significantly impacts the yield, purity, and potential for racemization of the final peptide product. This document provides a detailed overview and experimental protocols for the synthesis of the dipeptide Boc-Gly-Leu-OH using a selection of common and efficient coupling reagents. The information herein is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs.
Coupling Reagent Performance
The efficiency of peptide coupling reagents can vary based on the specific amino acid sequence, steric hindrance, and reaction conditions. While extensive comparative data for the synthesis of every possible peptide is not always available, studies on model peptides provide valuable insights into the general performance of these reagents.[1]
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) | Purity |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | High |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | High |
| DCC | HOBt | - | DCM/DMF | 120-240 | ~85 | Variable |
| EDC | HOBt | NMM/DIPEA | DCM/DMF | 60-180 | Good | Variable |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | High |
Note: Data is based on the synthesis of model peptides and may vary for this compound. Yields and purity are dependent on reaction scale, purification methods, and specific experimental conditions.[1][2]
Experimental Protocols
The following protocols provide detailed solution-phase methods for the synthesis of this compound using various coupling reagents.
Protocol 1: Synthesis of this compound using DCC/HOBt
This method is a classical and cost-effective approach to peptide coupling.[2][3]
Materials:
-
Boc-Gly-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Neutralization of H-Leu-OMe·HCl: Dissolve H-Leu-OMe·HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C and add NMM or DIPEA (1.1 eq) dropwise. Stir for 15 minutes.
-
Activation of Boc-Gly-OH: In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: To the Boc-Gly-OH solution, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized L-Leucine methyl ester solution from step 1 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Gly-Leu-OMe.
-
Saponification: Dissolve the crude product in a mixture of THF and water (3:1). Add LiOH (1.5 eq) and stir at room temperature for 4 hours.
-
Purification: Acidify the mixture to pH 3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound. The crude product can be further purified by silica gel column chromatography.
Protocol 2: Synthesis of this compound using HBTU/DIPEA
HBTU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields with reduced racemization.
Materials:
-
Boc-Gly-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
LiOH
-
THF/Water
Procedure:
-
Activation of Boc-Gly-OH: Dissolve Boc-Gly-OH (1.0 eq) in anhydrous DMF. Add HBTU (1.0 eq) and HOBt (1.0 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in DMF and neutralize with DIPEA (1.1 eq). Add this solution to the activated Boc-Gly-OH mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Work-up and Saponification: Follow the work-up, saponification, and purification steps as described in Protocol 1.
Protocol 3: Synthesis of this compound using HATU/DIPEA
HATU is another highly effective uronium salt, often considered more reactive than HBTU, particularly for sterically hindered couplings.
Materials:
-
Boc-Gly-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
LiOH
-
THF/Water
Procedure:
-
Activation of Boc-Gly-OH: In a reaction vessel, dissolve Boc-Gly-OH (1.2 eq) and HATU (1.15 eq) in DMF.
-
Add DIPEA (2.0 eq) to the solution and allow for a pre-activation time of 1-2 minutes at room temperature.
-
Coupling Reaction: In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in DMF and neutralize with DIPEA (1.1 eq). Add this solution to the activated amino acid solution.
-
Allow the reaction to proceed at room temperature for 20-60 minutes.
-
Work-up and Saponification: Follow the work-up, saponification, and purification steps as described in Protocol 1.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms of activation for the different classes of coupling reagents.
Caption: DCC/HOBt Coupling Mechanism.
Caption: Uronium Salt (HBTU/HATU) Coupling Mechanism.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Removal of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most extensively utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its popularity is attributed to its ease of installation and its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1][2] The selective and efficient removal of the Boc group is a critical step in many synthetic pathways. These application notes provide detailed experimental protocols for common and alternative methods of Boc deprotection, accompanied by quantitative data for comparison and diagrams to illustrate reaction mechanisms and workflows.
Methods for Boc Protecting Group Removal
The removal of the Boc protecting group, or deprotection, can be achieved under various conditions, primarily acidic, but also neutral (thermal) and through the action of Lewis acids. The choice of method is dictated by the substrate's sensitivity to acidic conditions and the presence of other functional groups.[1]
Acidic Deprotection
Acid-catalyzed removal is the most common method for Boc deprotection.[1] The mechanism involves protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by fragmentation to yield a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas.
Common Acidic Reagents:
-
Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl)
-
Phosphoric Acid (H₃PO₄)
-
Methanesulfonic Acid (MeSO₃H)
-
p-Toluenesulfonic Acid (p-TsOH)
A diagram illustrating the acid-catalyzed Boc deprotection mechanism is provided below.
Caption: Acid-catalyzed Boc deprotection mechanism.
Neutral and Thermal Deprotection
For substrates sensitive to strong acids, thermal deprotection offers a milder alternative. This method typically involves heating the Boc-protected amine in a suitable solvent, such as water, methanol, or trifluoroethanol, at elevated temperatures. The reaction is believed to proceed through a concerted proton transfer and fragmentation, releasing isobutylene and carbon dioxide. Continuous flow reactors can be particularly effective for thermal deprotection.
A study on the thermal deprotection of 26 different compounds from the Pfizer compound library showed that 12 substrates resulted in clean deprotection (≥95% product), and an additional three gave ≥90% product.
Lewis Acid-Mediated Deprotection
Lewis acids provide another mild method for Boc removal, suitable for sensitive substrates. Reagents such as trimethylsilyl iodide (TMSI) and zinc bromide (ZnBr₂) can facilitate the cleavage of the Boc group under non-hydrolytic conditions. The mechanism with TMSI involves silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide and subsequent methanolysis and decarboxylation to yield the free amine.
Common Lewis Acid Reagents:
-
Trimethylsilyl Iodide (TMSI)
-
Zinc Bromide (ZnBr₂)
-
Aluminum Chloride (AlCl₃)
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for various Boc deprotection methods, allowing for easy comparison.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Typical Yield | Reference(s) |
| Acidic | ||||||
| Trifluoroacetic Acid (TFA) | 25-50% TFA | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | High | |
| Hydrochloric Acid (HCl) | 4M HCl | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 1 - 4 h | High | |
| Neutral/Thermal | ||||||
| Thermal (Continuous Flow) | None | Methanol or Trifluoroethanol | 120 - 240 °C | 30 - 60 min | Variable, up to 100% | |
| Boiling Water | Water | 100 °C | 10 min - 2 h | Quantitative | ||
| Lewis Acid | ||||||
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents | Chloroform or Acetonitrile | Room Temperature | Several hours to overnight | High | |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents | Dichloromethane (DCM) | Room Temperature | Overnight | High |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is one of the most common and rapid methods for Boc deprotection.
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 or 1:4 ratio of TFA to DCM by volume.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
This method is also widely used and often results in the precipitation of the amine as a hydrochloride salt.
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
Protocol 3: Thermal Deprotection in a Continuous Flow Reactor
This method is advantageous for its efficiency and potential for selective deprotection.
Reagents and Materials:
-
Boc-protected amine
-
Methanol or Trifluoroethanol
-
Continuous flow reactor system
Procedure:
-
Prepare a solution of the Boc-protected amine in the chosen solvent (e.g., methanol).
-
Set the temperature of the flow reactor (e.g., 150 °C).
-
Pump the solution through the heated reactor with a defined residence time (e.g., 60 minutes).
-
Collect the output from the reactor.
-
The extent of deprotection can be monitored by analyzing the collected solution using ¹H NMR spectroscopy.
Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)
TMSI offers a mild, non-hydrolytic method for Boc deprotection, which can be useful for sensitive substrates.
Reagents and Materials:
-
Boc-protected amine
-
Chloroform (CHCl₃) or Acetonitrile
-
Trimethylsilyl iodide (TMSI)
-
Methanol
Procedure:
-
Dissolve the Boc-protected amine in chloroform or acetonitrile.
-
Add trimethylsilyl iodide (TMSI) dropwise to the solution at room temperature. A typical stoichiometry is 1.2-1.5 equivalents of TMSI.
-
Stir the reaction mixture at room temperature. The reaction may take several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched by the addition of methanol, and the solvent is removed under reduced pressure.
-
Further purification may be required.
Decision Workflow for Choosing a Boc Deprotection Method
The selection of an appropriate Boc deprotection method is crucial for the success of a synthetic sequence. The following diagram provides a logical workflow to aid in this decision-making process.
Caption: Decision workflow for choosing a Boc deprotection method.
Conclusion
The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis. While traditional methods using strong acids like TFA and HCl are highly effective and widely used, concerns over substrate sensitivity have led to the development of alternative procedures. Thermal deprotection and methods employing Lewis acids like TMSI provide milder options for sensitive molecules. The choice of the optimal deprotection strategy should be made based on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.
References
Applications of Boc-Gly-Leu-OH in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-Glycyl-L-Leucine (Boc-Gly-Leu-OH) is a protected dipeptide that serves as a valuable building block in the synthesis of more complex peptide-based therapeutics. The tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of glycine enhances the molecule's stability and solubility, facilitating its use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Gly-Leu motif itself is found in various bioactive peptides and can influence the biological activity and metabolic stability of parent compounds. This document provides detailed application notes and protocols for the use of this compound in drug development, focusing on its role in the synthesis of enzyme inhibitors and its potential impact on cellular signaling pathways.
I. Synthesis of Bioactive Peptides
This compound is a key intermediate for the synthesis of peptides with therapeutic potential. The Gly-Leu sequence has been identified in peptides exhibiting angiotensin-converting enzyme (ACE) inhibitory activity, suggesting its importance for binding to the active site of the enzyme.
Application: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
The Gly-Leu motif is a component of tripeptides that have demonstrated potent ACE inhibitory activity. Researchers can utilize this compound as a starting point to synthesize a variety of peptide analogs for structure-activity relationship (SAR) studies aimed at developing novel antihypertensive drugs.
Quantitative Data: ACE Inhibitory Activity of Gly-Leu Containing Peptides
The following table summarizes the half-maximal inhibitory concentration (IC50) values for synthetic tripeptides containing the Gly-Leu motif against ACE. This data highlights the importance of the C-terminal dipeptide sequence for potent inhibition.
| Peptide Sequence | IC50 (µM) |
| Gly-Leu-Pro | 1.62[1] |
| Pro-Gly-Leu | 13.93[1] |
| Gly-Pro-Leu | 2.65[1] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Gly-Leu Containing Tripeptide
This protocol outlines the manual synthesis of a tripeptide (e.g., Pro-Gly-Leu) on a solid support using the Boc protection strategy. This compound can be incorporated into the peptide chain using standard coupling procedures.
Materials:
-
2-Chlorotrityl chloride resin
-
Boc-Pro-OH, Boc-Gly-OH, Boc-Leu-OH (or this compound dipeptide)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
Methanol
-
Diethyl ether (cold)
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of a tripeptide.
Procedure:
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Dissolve Boc-Leu-OH (2 eq) and DIEA (4 eq) in DCM.
-
Add the amino acid solution to the resin and shake for 1-2 hours.
-
Cap the unreacted sites by adding methanol and shaking for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM.
-
-
Peptide Chain Elongation (for one cycle):
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin and shake for 20 minutes to remove the Fmoc group (if using Fmoc-amino acids) or use 50% TFA in DCM for 30 minutes for Boc deprotection. Wash the resin with DMF and DCM.[2]
-
Coupling: Dissolve Boc-Gly-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add the solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF, DCM, and isopropanol.
-
Repeat the deprotection and coupling steps for the next amino acid (Boc-Pro-OH).
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
II. Role in Cellular Signaling
The dipeptide Gly-Leu has been shown to modulate intracellular signaling pathways, particularly the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Application: Investigation of mTOR Signaling Pathway Activation
Studies in chicken intestinal epithelial cells have demonstrated that Gly-Leu can activate the mTOR signaling pathway, leading to increased protein synthesis.[3] This suggests that this compound can be used to synthesize peptides that act as modulators of this critical cellular pathway, with potential applications in conditions where stimulating protein synthesis is beneficial.
Signaling Pathway: Gly-Leu Activation of the mTOR Pathway
Caption: Simplified diagram of the mTOR signaling pathway activation by Gly-Leu.
Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation
This protocol describes how to assess the activation of the mTOR pathway in a mammalian cell line (e.g., C2C12 myotubes) in response to treatment with a Gly-Leu containing peptide synthesized using this compound.
Materials:
-
C2C12 myotubes (or other suitable mammalian cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Gly-Leu containing peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS until confluent.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Treat the myotubes with the Gly-Leu containing peptide at various concentrations for a specified time (e.g., 30 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
III. Synthesis of this compound
For researchers who wish to synthesize this compound in-house, the following solution-phase synthesis protocol can be employed.
Experimental Protocol: Solution-Phase Synthesis of this compound
This protocol describes the coupling of Boc-Gly-OH with L-Leucine methyl ester, followed by saponification to yield the final product.
Materials:
-
Boc-Gly-OH
-
L-Leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
References
Boc-Gly-Leu-OH: A Key Building Block for Bioactive Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-glycyl-L-leucine (Boc-Gly-Leu-OH) is a dipeptide derivative that serves as a crucial building block in the synthesis of bioactive peptides. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the glycine residue allows for the controlled, stepwise elongation of peptide chains, a fundamental requirement in both solid-phase and solution-phase peptide synthesis. The Gly-Leu motif itself is found in a variety of naturally occurring and synthetic peptides that exhibit a range of biological activities, making this compound a valuable reagent for drug discovery and development.
This document provides detailed application notes on the utility of this compound, focusing on its incorporation into the antithrombotic tetrapeptide Pro-Gly-Pro-Leu. Furthermore, it outlines comprehensive experimental protocols for the synthesis, purification, and biological evaluation of this peptide, and explores the role of Gly-Leu containing peptides in modulating key cellular signaling pathways.
Applications of this compound in Bioactive Peptide Synthesis
This compound is a versatile building block for the synthesis of various bioactive peptides, including those with antithrombotic, anticoagulant, and cell-signaling modulatory properties.
1. Synthesis of Antithrombotic and Anticoagulant Peptides:
A notable application of the Gly-Leu motif is in the tetrapeptide Pro-Gly-Pro-Leu, which has demonstrated significant antithrombotic and anticoagulant activities.[1][2] This peptide has been shown to inhibit platelet aggregation and exhibits fibrinolytic properties in vitro.[1][2] In vivo studies in rats have confirmed its antithrombotic effects and its ability to increase anticoagulant and fibrinolytic activities.[1] The synthesis of Pro-Gly-Pro-Leu can be efficiently achieved using this compound in a stepwise solid-phase peptide synthesis (SPPS) strategy.
2. Modulation of the mTOR Signaling Pathway:
Peptides containing the Gly-Leu sequence have been shown to influence the mechanistic target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Gly-Leu, along with other small peptides and amino acids, can act as a signaling molecule to activate the mTOR pathway, leading to the promotion of protein synthesis in various cell types, including intestinal epithelial cells. This makes this compound a useful tool for synthesizing peptide probes to study and modulate mTOR signaling, which is a key target in cancer and metabolic disease research.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₄N₂O₅ |
| Molecular Weight | 288.34 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) |
Biological Activity of Pro-Gly-Pro-Leu
| Biological Activity | Effective Concentration / Dose | Species/System | Reference |
| Inhibition of Platelet Aggregation | 10⁻¹² - 10⁻³ M | in vitro (Rat) | |
| Fibrinolytic Activity | 10⁻⁹ - 10⁻³ M | in vitro (Rat) | |
| Anticoagulant Properties | 10⁻⁵ - 10⁻³ M | in vitro (Rat) | |
| Antithrombotic Effect | 1 mg/kg (intravenous) | in vivo (Rat) | |
| Hypoglycemic and Anticoagulant Effect in Hypercholesterolemia | 200 µg/kg (intranasal, 7 days) | in vivo (Rat) | |
| Prevention of Insulin-Dependent Diabetes and Hypercoagulation | 1 mg/kg (intranasal, 7 days) | in vivo (Rat) |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Pro-Gly-Pro-Leu using this compound
This protocol describes the manual solid-phase synthesis of the tetrapeptide Pro-Gly-Pro-Leu on a Merrifield resin using Boc chemistry.
Materials:
-
Boc-Leu-Merrifield resin (0.5-1.0 mmol/g substitution)
-
Boc-Gly-OH
-
Boc-Pro-OH
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Experimental Workflow:
Caption: Solid-Phase Peptide Synthesis Workflow for Pro-Gly-Pro-Leu.
Procedure:
-
Resin Swelling: Swell the Boc-Leu-Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM and agitate for 2 minutes.
-
Drain the DIEA solution and repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling of the First Amino Acid (Boc-Pro-OH):
-
In a separate vessel, dissolve Boc-Pro-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) and allow to activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection, Neutralization, and Coupling: Repeat steps 2-4 for the subsequent amino acids: Boc-Gly-OH, and finally Boc-Pro-OH.
-
Final Washes: After the final coupling step, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add anisole as a scavenger (1 mL per gram of resin).
-
Carefully distill anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether (3x).
-
Dissolve the crude peptide in an aqueous acetonitrile solution and lyophilize.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol describes a method to evaluate the inhibitory effect of the synthesized Pro-Gly-Pro-Leu on platelet aggregation.
Materials:
-
Synthesized and purified Pro-Gly-Pro-Leu
-
Platelet-rich plasma (PRP) from rats
-
Platelet aggregation agonist (e.g., ADP, collagen)
-
Platelet aggregometer
-
Saline solution
Experimental Workflow:
Caption: Workflow for the In Vitro Platelet Aggregation Assay.
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Obtain fresh blood from rats and prepare PRP by centrifugation.
-
Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of Pro-Gly-Pro-Leu (e.g., from 10⁻¹² to 10⁻³ M) or a vehicle control (saline) for a specified time at 37°C.
-
Induce Aggregation: Add a platelet aggregation agonist (e.g., ADP or collagen) to the PRP samples to induce aggregation.
-
Measure Aggregation: Monitor the change in light transmittance through the PRP suspension using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Data Analysis: Record the maximum aggregation for each concentration of the peptide. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the peptide concentration to determine the dose-response curve and calculate the IC₅₀ value if applicable.
Signaling Pathway
mTOR Signaling Pathway and the Influence of Gly-Leu Peptides
The mTOR signaling pathway is a critical regulator of cellular metabolism, growth, and proliferation. It integrates signals from growth factors, nutrients (including amino acids and peptides), and cellular energy status. Peptides containing the Gly-Leu motif can activate mTORC1, a key complex in this pathway, leading to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.
Caption: The mTOR Signaling Pathway and its activation by Gly-Leu peptides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive peptides. Its application in the creation of the antithrombotic tetrapeptide Pro-Gly-Pro-Leu highlights its potential in the development of novel therapeutics for cardiovascular diseases. Furthermore, the role of Gly-Leu containing peptides in modulating the mTOR signaling pathway opens up avenues for research in cancer and metabolic disorders. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the synthesis, purification, and evaluation of peptides incorporating this important dipeptide motif.
References
Application Notes & Protocols: Utilizing Boc-Gly-Leu-OH for Protein Modification and Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the dipeptide Boc-Gly-Leu-OH as a tool for protein modification and engineering. The protocols detailed herein cover the synthesis of the Gly-Leu dipeptide, its covalent conjugation to a target protein, and the subsequent characterization of the modified protein.
Introduction to this compound in Protein Engineering
The covalent modification of proteins is a powerful strategy for enhancing their therapeutic properties, elucidating their biological functions, and creating novel biomaterials. Short peptide sequences, such as Gly-Leu, can be conjugated to proteins to serve as flexible linkers, recognition motifs, or to modulate the protein's physicochemical properties. The use of N-terminally protected dipeptides like this compound provides a stable and versatile starting point for these modifications. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for its removal under specific conditions, which is a cornerstone of the Boc/Bzl strategy in peptide synthesis.[1][2]
The Gly-Leu dipeptide, once synthesized and deprotected, can be attached to a protein of interest, for instance, to serve as a flexible and proteolytically stable linker in the construction of antibody-drug conjugates (ADCs) or fusion proteins.[3] The protocols below will guide the user through the synthesis of the Gly-Leu dipeptide using Boc solid-phase peptide synthesis (SPPS), followed by its conjugation to a model protein using the robust and widely-used EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry.
Synthesis of Gly-Leu Dipeptide via Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
The Boc-SPPS method is a well-established and effective technique for the stepwise synthesis of peptides on a solid support.[1][2] The following protocol outlines the manual synthesis of a Gly-Leu dipeptide.
Experimental Protocol: Boc-SPPS of Gly-Leu
This protocol describes a single cycle for the addition of an amino acid in a manual Boc-SPPS process.
Materials:
-
Merrifield resin (or other suitable resin for C-terminal acid)
-
Boc-Leu-OH
-
Boc-Gly-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Isopropanol
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Couple the first amino acid, Boc-Leu-OH, to the resin.
-
-
Deprotection of Boc Group:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 times), isopropanol (1 time), and DCM (3 times).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM and agitate for 2 minutes.
-
Drain the DIEA solution and repeat the neutralization step.
-
Wash the resin with DCM (3 times).
-
-
Coupling of the Next Amino Acid (Boc-Gly-OH):
-
In a separate vessel, dissolve Boc-Gly-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC or DIC (3 equivalents) to the amino acid solution to pre-activate.
-
Add the activated Boc-Gly-OH solution to the resin.
-
Agitate for 2-4 hours at room temperature. The completion of the coupling can be monitored using a ninhydrin test.
-
Drain the coupling solution and wash the resin with DCM (3 times), isopropanol (1 time), and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Caution: This step involves highly hazardous reagents and must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin under vacuum.
-
For cleavage, treat the resin with anhydrous HF or TFMSA in the presence of a scavenger like anisole.
-
After the reaction, remove the acid by vacuum distillation.
-
Precipitate the crude peptide by washing the residue with cold diethyl ether.
-
Extract the crude peptide with an aqueous buffer (e.g., 10% acetic acid) and lyophilize to obtain the crude Gly-Leu dipeptide powder.
-
Data Presentation: Synthesis of Gly-Leu Dipeptide
| Parameter | Value | Reference |
| Resin Loading | 0.5 mmol/g | |
| Coupling Reagents | DCC/HOBt or DIC/HOBt | |
| Average Coupling Efficiency | >99% | |
| Crude Peptide Purity (RP-HPLC) | ~80% | |
| Final Purity after Purification | >95% |
Protein Modification via EDC/NHS-mediated Conjugation
The synthesized and purified Gly-Leu dipeptide, which has a free carboxylic acid group, can be conjugated to the primary amines (e.g., lysine residues and the N-terminus) of a target protein using EDC/NHS chemistry. EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This ester efficiently reacts with the primary amines on the protein to form a stable amide bond.
Experimental Protocol: EDC/NHS Conjugation of Gly-Leu to a Protein
Materials:
-
Purified Gly-Leu dipeptide
-
Target protein (e.g., Bovine Serum Albumin - BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; PBS, pH 7.2-7.5 for conjugation)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a solution of the target protein (e.g., 1-5 mg/mL) in the conjugation buffer (PBS, pH 7.2-7.5).
-
Dissolve the Gly-Leu dipeptide in the activation buffer (0.1 M MES, pH 4.5-5).
-
-
Activation of Gly-Leu Dipeptide:
-
Add EDC (e.g., 10-fold molar excess over the dipeptide) and NHS (e.g., 25-fold molar excess over the dipeptide) to the Gly-Leu solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester activated dipeptide.
-
-
Conjugation to the Target Protein:
-
Add the activated Gly-Leu solution to the target protein solution. A 10- to 20-fold molar excess of the activated dipeptide over the protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction by hydrolyzing any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted dipeptide and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Monitor the elution profile by measuring the absorbance at 280 nm and collect the protein-containing fractions.
-
Data Presentation: EDC/NHS Conjugation of Gly-Leu to a Protein
| Parameter | Condition | Expected Outcome | Reference |
| Activation Buffer | 0.1 M MES, pH 4.5-5.0 | Efficient NHS ester formation | |
| Conjugation Buffer | PBS, pH 7.2-7.5 | Optimal reaction with primary amines | |
| Molar Ratio (Dipeptide:Protein) | 10:1 to 20:1 | Controlled degree of modification | |
| Reaction Time | 2 hours at RT or overnight at 4°C | Sufficient time for conjugation | |
| Conjugation Efficiency | Variable, up to 85% | Dependent on protein and conditions |
Characterization of the Gly-Leu Modified Protein
After conjugation, it is crucial to characterize the modified protein to confirm the successful attachment of the dipeptide, determine the extent of modification, and assess any structural changes.
Protocol: Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for confirming the covalent modification and determining the number of dipeptides attached to the protein.
Procedure:
-
Analyze the unmodified and modified protein samples using electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass spectra of the two samples. A successful conjugation will result in a mass increase corresponding to the mass of the Gly-Leu dipeptide minus the mass of a water molecule for each attached dipeptide.
-
The heterogeneity in the mass spectrum of the modified protein can provide information on the distribution of the number of dipeptides per protein molecule.
Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the protein and to determine if the modification has caused any significant conformational changes.
Procedure:
-
Obtain CD spectra of both the unmodified and modified protein in the far-UV region (e.g., 190-250 nm).
-
Compare the spectra. Significant changes in the spectral shape and intensity may indicate alterations in the secondary structure (alpha-helix, beta-sheet content) of the protein upon modification.
Data Presentation: Characterization of Gly-Leu Modified Protein
| Analysis Technique | Parameter | Expected Result for Successful Modification | Reference |
| ESI-Mass Spectrometry | Mass Shift | Increase in mass corresponding to (n x mass of Gly-Leu) | |
| Circular Dichroism | Far-UV Spectrum | Minimal changes, indicating preservation of secondary structure |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language).
Caption: Overall experimental workflow.
References
Application Notes and Protocols for Late-Stage Functionalization with Boc-Gly-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the late-stage functionalization of complex molecules using the dipeptide, Boc-Gly-Leu-OH. This procedure is particularly relevant for the modification of drug candidates and bioactive compounds to modulate their pharmacological properties.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical groups into a complex molecule at a late step in the synthesis.[1] This approach allows for the rapid generation of analogs without the need for de novo synthesis, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug properties.[1][2] The dipeptide this compound is a valuable building block for LSF, offering the potential to enhance the pharmacokinetic profile of a lead compound by introducing a peptidic motif. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity during coupling reactions.[][4]
Characteristics of this compound
| Parameter | Value | Reference |
| Synonyms | Boc-Glycyl-L-Leucine | N/A |
| Molecular Formula | C₁₃H₂₄N₂O₅ | N/A |
| Molecular Weight | 288.34 g/mol | N/A |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols | |
| Storage | Store at 2-8 °C |
Experimental Protocol: Late-Stage Amide Coupling of this compound to a Complex Core Molecule (Core-NH₂)
This protocol details the coupling of this compound to a primary amine on a complex molecular scaffold (represented as "Core-NH₂"). This method utilizes standard peptide coupling reagents.
Materials
-
This compound
-
Core-NH₂ (substrate with a primary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for optional Boc-deprotection
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure
-
Reaction Setup: To a solution of Core-NH₂ (1.0 equiv.) in anhydrous DCM (10 mL/mmol of Core-NH₂) under an inert atmosphere, add this compound (1.2 equiv.).
-
Coupling Agent Addition: In a separate flask, dissolve DCC (1.2 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. If using HBTU/HATU, pre-activation with DIPEA may be required as per standard procedures.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-Gly-Leu-functionalized core molecule.
-
(Optional) Boc Deprotection: To remove the Boc protecting group, dissolve the purified product in a solution of 20-50% TFA in DCM. Stir for 1-2 hours at room temperature. Remove the solvent and excess TFA under reduced pressure.
-
Final Product Characterization: Characterize the final product by HPLC for purity and by mass spectrometry to confirm its identity.
Quantitative Data Summary
The following table provides representative data for the late-stage coupling of this compound to a model amine-containing core. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Parameter | Value |
| Coupling Reaction | Yield of Boc-Gly-Leu-Core | 75-90% |
| Purification | Purity after Chromatography (HPLC) | >95% |
| (Optional) Deprotection | Yield of H-Gly-Leu-Core | 90-98% |
| Final Purity | Purity after Deprotection (HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the late-stage functionalization.
Amide Bond Formation Mechanism
Caption: Mechanism of DCC-mediated amide bond formation.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Gly-Leu-OH Coupling
Welcome to the technical support center for Boc-Gly-Leu-OH coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling Boc-Gly-OH to Leucine?
While the coupling of Boc-Gly-OH to a Leucine residue is generally straightforward, challenges can arise that lead to low yield and purity. The primary issues include:
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Steric Hindrance: Leucine, as a β-branched amino acid, can present moderate steric hindrance, potentially slowing down the reaction rate compared to simpler amino acids.[1]
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Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues like Leucine, can aggregate on the solid support. This aggregation can obstruct the N-terminal amine, hindering efficient coupling.[1][2][3]
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Suboptimal Activation: The choice and concentration of coupling reagents may not be sufficient to overcome the activation energy barrier, leading to incomplete reactions.[2]
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Side Reactions: Undesired side reactions, such as racemization, can occur, particularly with highly reactive coupling reagents and extended reaction times.
Q2: How can I detect incomplete coupling of Boc-Gly-OH?
In solid-phase peptide synthesis (SPPS), incomplete coupling can be identified using qualitative colorimetric tests like the Kaiser test (ninhydrin test). A positive result, indicated by a blue color for primary amines, signifies the presence of unreacted N-terminal amines on the resin.
Q3: Which coupling reagents are recommended for the this compound coupling?
For a standard coupling like this compound, a variety of reagents can be effective. However, to ensure high efficiency, onium-type salts are generally recommended due to their high reactivity and ability to suppress racemization.
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Uronium/Aminium Reagents: HATU and HCTU are highly effective for most couplings, including those with some steric hindrance. HBTU and TBTU are also robust and cost-effective options.
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Phosphonium Reagents: PyBOP and PyAOP are excellent alternatives, known for their rapid reaction times and high efficiency.
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Carbodiimides: Reagents like DCC or DIC, when used with an additive such as HOBt or Oxyma Pure, are a cost-effective choice. The additive is crucial to prevent side reactions and accelerate the coupling.
Q4: What is the role of a base in the coupling reaction?
A tertiary base, most commonly N,N-diisopropylethylamine (DIPEA), is essential in the coupling reaction to neutralize the proton released during peptide bond formation. This maintains a favorable pH for the reaction to proceed efficiently. For couplings where racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be considered.
Q5: What are potential side reactions during the this compound coupling?
Besides incomplete coupling, other potential side reactions include:
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Racemization: Although generally low for urethane-protected amino acids, racemization of the activated Boc-Gly-OH can occur, especially with highly reactive coupling reagents or extended reaction times. The use of additives like HOBt or HOAt can help minimize this.
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Diketopiperazine Formation: If the dipeptide Boc-Gly-Leu is the N-terminal sequence on the resin, after the removal of the Boc group, the free N-terminal amine can attack the ester linkage to the resin, forming a cyclic dipeptide (diketopiperazine) and cleaving the peptide from the support.
Troubleshooting Guide
Problem: Low Coupling Efficiency / Incomplete Reaction
This is the most common issue, often identified by a positive Kaiser test after the coupling step.
| Possible Cause | Recommended Solution |
| Insufficient Reagent Equivalents | Increase the equivalents of Boc-Gly-OH, coupling reagent, and base. A common starting point is 2-4 equivalents of each relative to the resin substitution. |
| Suboptimal Coupling Reagent | For difficult couplings, switch to a more powerful reagent. If using DIC/HOBt, consider upgrading to HATU, HCTU, or PyBOP. |
| Short Reaction Time | Extend the coupling reaction time. Monitor the reaction progress with the Kaiser test at set intervals (e.g., 1 hour, 2 hours). |
| Peptide Aggregation | Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a small amount of Dimethyl sulfoxide (DMSO) to the Dimethylformamide (DMF). Using a resin with a lower substitution level can also mitigate aggregation. |
| Low Reaction Temperature | Consider increasing the reaction temperature to 30-40°C to improve reaction kinetics, but be mindful of potential side reactions. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent before starting the synthesis. Poor swelling can limit reagent access. |
Problem: Presence of Deletion Sequences in the Final Product
This indicates that a significant portion of the peptide chains failed to couple with Boc-Gly-OH.
| Possible Cause | Recommended Solution |
| Incomplete Coupling | After the initial coupling, if a positive Kaiser test is observed, perform a "double coupling." Drain the reaction vessel, wash the resin, and add a fresh solution of activated Boc-Gly-OH for a second coupling cycle. |
| Premature Chain Termination | If unreacted amino groups remain after coupling, they can be "capped" to prevent them from reacting in subsequent cycles. A common capping agent is acetic anhydride with a base like DIPEA. This results in a truncated peptide that is easier to separate during purification. |
Comparative Data on Coupling Reagents
The selection of a coupling reagent is critical for achieving high coupling efficiency. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HCTU | 6-Cl-HOBt | DIPEA | DMF | 30 | ~98-99 |
| HBTU/TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | None | DIPEA | DMF | 15-30 | >99 |
| DIC | HOBt/Oxyma | DIPEA | DMF/DCM | 60-120 | ~90-95 |
Data synthesized from multiple sources for model peptides and may vary based on specific sequence and conditions.
Experimental Protocols
Protocol 1: Standard Boc-Gly-OH Coupling using HATU
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Resin Preparation: Swell the Leu-functionalized resin in DMF for 30 minutes.
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Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM, then Isopropanol (IPA), and finally DMF.
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Neutralization: Neutralize the resin with 10% DIPEA in DMF for 2 x 2 minutes. Wash the resin thoroughly with DMF.
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Activation and Coupling:
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In a separate vessel, dissolve Boc-Gly-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
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Add the activated amino acid solution to the neutralized resin.
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Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
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Monitoring: Perform a Kaiser test to check for completion. If the test is negative (resin remains colorless or yellow), the coupling is complete.
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Washing: If the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle. If the Kaiser test is positive, consider a second coupling (double coupling).
Protocol 2: Double Coupling Procedure
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Following the initial coupling reaction (Protocol 1, step 5), drain the reaction vessel.
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Wash the resin with DMF (3x) to remove byproducts and unreacted reagents.
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Repeat the Activation and Coupling steps (Protocol 1, step 4) with a fresh solution of activated Boc-Gly-OH.
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Allow the second coupling to proceed for 1-2 hours.
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Proceed with Monitoring and Washing (Protocol 1, steps 6 and 7).
Visual Guides
Caption: Experimental workflow for this compound coupling with monitoring.
Caption: Troubleshooting logic for low coupling efficiency.
References
Technical Support Center: Strategies to Prevent Aggregation in Peptides with Boc-Gly-Leu-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Boc-Gly-Leu-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a dipeptide composed of glycine and leucine, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. The leucine residue confers a significant hydrophobic character to the dipeptide. In aqueous solutions, these hydrophobic regions tend to self-associate to minimize contact with water, leading to the formation of aggregates. This process is primarily driven by hydrophobic interactions and can be exacerbated by other factors such as pH, temperature, and peptide concentration.
Q2: At what experimental stages is aggregation of this compound most likely to occur?
Aggregation can be a challenge at multiple stages of your workflow, including:
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During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, intermolecular hydrogen bonding can lead to the formation of secondary structures and subsequent aggregation. This is particularly prevalent in hydrophobic sequences.[1][2]
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Following Cleavage and Deprotection: The removal of protecting groups can expose hydrophobic residues, increasing the propensity for aggregation in the cleavage cocktail or during subsequent purification steps.
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During Purification (e.g., HPLC): High concentrations of the peptide in the mobile phase can lead to aggregation, resulting in poor peak shape and recovery.
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Lyophilization and Reconstitution: The process of freeze-drying and then redissolving the peptide can lead to the formation of insoluble aggregates if not performed under optimal conditions.
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Storage: Improper storage conditions, such as temperature fluctuations or the use of inappropriate solvents, can promote aggregation over time.
Q3: How can I visually identify aggregation in my this compound solution?
Visual signs of aggregation can include:
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Turbidity or Cloudiness: A clear solution turning hazy or opaque is a common indicator of aggregate formation.
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Precipitation: The appearance of solid particles, either suspended in the solution or settled at the bottom of the container.
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Gel Formation: In some cases, high concentrations of aggregated peptides can form a viscous gel.
Q4: What analytical techniques can be used to monitor the aggregation of this compound?
For a more quantitative assessment of aggregation, the following techniques are recommended:
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Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method to determine the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles over time is indicative of aggregation.[3][4][5]
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Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrils, which are a specific type of aggregate characterized by β-sheet structures. ThT exhibits enhanced fluorescence upon binding to these structures.
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Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species in the chromatogram can indicate the presence of aggregates.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound aggregation.
| Problem | Potential Cause | Recommended Solution(s) |
| Difficulty dissolving lyophilized this compound powder. | High hydrophobicity of the dipeptide. | Start by attempting to dissolve in a small amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer of choice. Sonication can also aid in dissolution. |
| Solution becomes cloudy or forms a precipitate over time. | Aggregation due to suboptimal solvent conditions, pH, or temperature. | Adjust the pH of the solution away from the isoelectric point (pI) of the peptide. For a peptide with a free C-terminus, this generally means working at a pH above its pI. Consider the addition of co-solvents or chaotropic agents (see table below). Store solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term). |
| Poor yield and purity during Solid-Phase Peptide Synthesis (SPPS). | On-resin aggregation hindering coupling and deprotection steps. | Switch to a more polar solvent such as N-methylpyrrolidone (NMP) or add DMSO to the reaction solvent. Perform couplings at a slightly elevated temperature. Consider using a low-loading resin to increase the distance between peptide chains. |
| Broad or tailing peaks during HPLC purification. | On-column aggregation. | Optimize the mobile phase by adding organic modifiers or ion-pairing agents. Lower the concentration of the sample being injected. |
Strategies for Preventing Aggregation
Proactive measures can significantly reduce the likelihood of aggregation. The following tables summarize key strategies and provide starting points for optimization.
Solvent and Additive Selection
| Strategy | Agent | Typical Concentration | Mechanism of Action | Considerations |
| Co-solvents | Dimethyl sulfoxide (DMSO) | 5-25% (v/v) | Disrupts hydrophobic interactions. | Can be difficult to remove and may be incompatible with some cell-based assays. |
| N,N-Dimethylformamide (DMF) | 5-25% (v/v) | Solubilizes hydrophobic peptides. | Can be toxic and should be handled with care. | |
| Chaotropic Agents | Guanidinium chloride (GdnHCl) | 0.5 - 6 M | Disrupts the hydrogen bonding network of water, weakening the hydrophobic effect. | Can denature proteins at high concentrations. |
| Urea | 1 - 8 M | Similar mechanism to GdnHCl. | Can carbamylate primary amines at elevated temperatures. | |
| pH Adjustment | Acidic or Basic Buffers | Adjust to be at least 2 pH units away from the pI. | Increases the net charge on the peptide, leading to electrostatic repulsion. | Ensure the pH is compatible with the stability of the peptide and downstream applications. |
Temperature and Physical Methods
| Strategy | Method | Typical Parameters | Mechanism of Action | Considerations |
| Temperature Control | Elevated Temperature | 30-50°C | Increases kinetic energy to overcome intermolecular interactions and disrupt aggregates. | Can accelerate chemical degradation pathways. Monitor peptide stability. |
| Cold Storage | 2-8°C (short-term), -20°C or -80°C (long-term) | Reduces molecular motion and slows down aggregation kinetics. | Ensure proper cryoprotectants are used for frozen storage to prevent freeze-thaw aggregation. | |
| Physical Disruption | Sonication | Brief pulses (e.g., 3 x 10 seconds) | Provides energy to break up existing aggregates. | Can cause localized heating and potentially degrade the peptide if not done carefully. |
| Vortexing | Gentle to moderate | Aids in the initial dissolution of the peptide. | Over-vortexing can introduce shear stress and potentially promote aggregation. |
Experimental Protocols
Protocol 1: Solubilization of this compound
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Initial Solubility Test: Before dissolving the entire sample, test the solubility of a small amount of the lyophilized peptide.
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Solvent Selection:
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Begin with deionized water. If the peptide is insoluble, proceed to the next step.
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Add a minimal amount of an organic solvent such as DMSO or DMF to the dry peptide to create a concentrated stock solution.
-
-
Dissolution: Gently vortex or sonicate the mixture until the peptide is fully dissolved.
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Dilution: Slowly add the aqueous buffer of choice to the concentrated stock solution while gently mixing. If the solution becomes turbid, you may have exceeded the solubility limit.
Protocol 2: Monitoring Aggregation by Dynamic Light Scattering (DLS)
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Sample Preparation: Prepare the this compound solution in the desired buffer and filter it through a 0.22 µm syringe filter to remove any dust or pre-existing large aggregates.
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Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
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Measurement:
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Acquire a baseline measurement of the buffer alone.
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Measure the peptide sample at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor changes in the particle size distribution.
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-
Data Analysis: An increase in the average hydrodynamic radius and polydispersity index (PDI) over time indicates aggregation.
Visualizing Workflows and Logical Relationships
References
Common side reactions during Boc-Gly-Leu-OH synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-Gly-Leu-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions are racemization of the leucine residue and the formation of N-acylurea, particularly when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC). Diketopiperazine formation is another potential side reaction, though it is generally more significant in solid-phase peptide synthesis or upon deprotection of the Boc group in solution.
Q2: How can I minimize racemization during the coupling step?
A2: To minimize racemization, it is crucial to use a racemization suppressant additive such as 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., 6-Cl-HOBt) in conjunction with your coupling reagent. Performing the reaction at a lower temperature (e.g., 0 °C) can also significantly reduce the extent of racemization. The choice of a less activating coupling reagent can also be beneficial, though this may require longer reaction times.
Q3: What is N-acylurea, and how can its formation be prevented?
A3: N-acylurea is a stable and unreactive byproduct formed from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate generated during carbodiimide-mediated coupling. Its formation consumes the activated amino acid, thereby reducing the yield of the desired peptide. The use of additives like HOBt helps to trap the O-acylisourea intermediate, forming a more stable active ester that is less prone to this rearrangement.
Q4: How can I remove the dicyclohexylurea (DCU) byproduct from my reaction mixture?
A4: Dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate. It can be effectively removed by filtration after the coupling reaction is complete. However, trace amounts may remain in solution, necessitating purification of the final product by column chromatography or recrystallization.
Q5: Is it better to use Leucine or a Leucine ester as the starting material for the coupling with Boc-Gly-OH?
A5: It is highly recommended to use a carboxyl-protected form of Leucine, such as Leucine methyl ester (H-Leu-OMe) or Leucine benzyl ester (H-Leu-OBzl). This prevents self-coupling of the Leucine and ensures that the desired peptide bond is formed between the carboxyl group of Boc-Gly-OH and the amino group of Leucine. The protecting group can then be removed in a subsequent step (saponification for methyl/ethyl esters or hydrogenolysis for benzyl esters) to yield the final this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete coupling reaction.- Significant formation of N-acylurea byproduct.- Loss of product during workup and purification. | - Extend the reaction time or consider using a more efficient coupling reagent (e.g., HATU, HBTU).- Ensure the use of HOBt as an additive with DCC to minimize N-acylurea formation.- Optimize the extraction and purification steps to minimize product loss. |
| Presence of Impurities in the Final Product | - Residual DCU or N-acylurea.- Racemization of the Leucine residue, leading to diastereomeric impurities.- Incomplete saponification of the ester intermediate. | - Improve the filtration process to remove DCU. Consider recrystallization or column chromatography to remove N-acylurea.- Perform the coupling at 0°C and use HOBt. Analyze the product by chiral HPLC to determine the extent of racemization.- Extend the saponification reaction time or use a slight excess of base. Monitor the reaction by TLC. |
| Difficulty in Removing DCU | - Partial solubility of DCU in the reaction solvent. | - After filtration, concentrate the reaction mixture and cool it to induce further precipitation of DCU, followed by a second filtration.- Consider using a more soluble carbodiimide like diisopropylcarbodiimide (DIC), where the urea byproduct is more soluble and easier to remove during aqueous workup. |
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent and additives significantly impacts the yield of the desired dipeptide and the formation of side products. The following table provides a summary of expected outcomes under various conditions for the coupling of Boc-Gly-OH with a Leucine ester.
| Coupling Reagent/Additive | Reaction Temperature (°C) | Typical Yield of Boc-Gly-Leu-OR (%) | N-Acylurea Formation (%) | Racemization of Leucine (%) |
| DCC | Room Temperature | 60-75 | 10-20 | 5-10 |
| DCC/HOBt | 0 | 85-95 | < 5 | < 2 |
| EDC/HOBt | 0 | 80-90 | < 5 | < 2 |
| HATU/DIPEA | Room Temperature | > 95 | Not applicable | < 1 |
| HBTU/DIPEA | Room Temperature | > 95 | Not applicable | < 1 |
Note: Yields and side product formation can vary based on specific reaction conditions, solvent, and stoichiometry of reagents.
Experimental Protocols
Protocol 1: Synthesis of Boc-Gly-Leu-OMe via DCC/HOBt Coupling
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Materials:
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Boc-Gly-OH
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L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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N-Methylmorpholine (NMM) or Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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1N aqueous hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve H-Leu-OMe·HCl (1.1 equivalents) in anhydrous DCM.
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Add NMM or TEA (1.1 equivalents) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
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In a separate flask, dissolve Boc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
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Cool the Boc-Gly-OH/HOBt solution to 0 °C in an ice bath.
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Add the neutralized H-Leu-OMe solution to the Boc-Gly-OH/HOBt solution.
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Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
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Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Leu-OMe.
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Purify the crude product by silica gel column chromatography if necessary.
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Protocol 2: Saponification of Boc-Gly-Leu-OMe to this compound
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Materials:
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Boc-Gly-Leu-OMe
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Methanol (MeOH)
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1N aqueous sodium hydroxide (NaOH)
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1N aqueous hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Procedure:
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Dissolve the purified Boc-Gly-Leu-OMe in methanol.
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Add 1N NaOH (1.2 equivalents) and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the methanol under reduced pressure.
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Add water to the residue and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
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Extract the product with ethyl acetate (3 times).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.
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Visualizations
Caption: General workflow for the synthesis of this compound.
Optimizing TFA Deprotection of Boc-Gly-Leu-OH: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the trifluoroacetic acid (TFA)-mediated deprotection of Boc-Gly-Leu-OH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the TFA deprotection of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection (Presence of starting material detected by TLC or LC-MS) | 1. Insufficient TFA Concentration: The acidity may not be high enough for complete cleavage of the Boc group.[1][2] 2. Short Reaction Time: The reaction may not have proceeded to completion.[1][2][3] 3. Low Reaction Temperature: Lower temperatures can slow down the reaction rate. 4. Poor Solubility: The substrate may not be fully dissolved in the reaction solvent. 5. Reagent Quality: TFA can absorb water, which reduces its effective acidity. | 1. Increase the concentration of TFA. Common concentrations range from 20-50% TFA in a solvent like dichloromethane (DCM). 2. Extend the reaction time. Monitor the reaction progress using TLC or LC-MS. 3. Allow the reaction to proceed at room temperature. Gentle warming can be considered, but monitor for potential side reactions. 4. Ensure complete dissolution of this compound in the chosen solvent before adding TFA. 5. Use fresh, high-quality TFA. |
| Formation of Side Products (Unexpected peaks in LC-MS, particularly a +56 Da adduct) | 1. Alkylation by tert-butyl Cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites. While Gly-Leu does not have highly nucleophilic side chains like Trp or Cys, the free carboxylate or the peptide backbone could potentially react. | 1. Although less critical for Gly-Leu, adding a scavenger can trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). |
| Low Yield of Deprotected Product | 1. Incomplete Reaction: See "Incomplete Deprotection" above. 2. Side Reactions: See "Formation of Side Products" above. 3. Product Loss During Work-up: The deprotected dipeptide TFA salt may be water-soluble, leading to loss during aqueous extraction. | 1. Optimize reaction conditions as described above. 2. Add scavengers if side product formation is confirmed. 3. Avoid aqueous work-ups if the product is water-soluble. Instead, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. Alternatively, precipitate the product by adding the reaction mixture to cold diethyl ether. |
| Difficulty in Product Isolation | 1. Hygroscopic Nature of the Product: The TFA salt of the deprotected amine can be hygroscopic. 2. Residual TFA: TFA can be difficult to remove completely by evaporation alone. | 1. Handle the product under an inert, dry atmosphere. 2. After evaporation, co-evaporate the residue with a non-polar solvent like toluene or precipitate the product from a non-polar solvent like diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of TFA-mediated Boc deprotection?
A1: The deprotection process is an acid-catalyzed elimination. First, the carbonyl oxygen of the Boc group is protonated by TFA. This is followed by the cleavage of the Boc group, which forms a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine. The resulting amine is then protonated by the excess TFA to form a trifluoroacetate salt.
Q2: What is the optimal concentration of TFA to use for the deprotection of this compound?
A2: The optimal concentration can vary, but a common starting point is a 1:1 mixture of TFA and a solvent like dichloromethane (DCM), which is 50% TFA (v/v). Concentrations ranging from 20% to 50% TFA in DCM are frequently used. For a simple dipeptide like Gly-Leu, excessively harsh conditions (e.g., 95-100% TFA) are generally not necessary and may increase the risk of side reactions, although they are commonly used in solid-phase peptide synthesis for complete deprotection of more complex peptides.
Q3: Are scavengers necessary for the deprotection of this compound?
A3: Scavengers are agents that "trap" the reactive tert-butyl cation generated during the cleavage of the Boc group, preventing it from reacting with nucleophilic residues in the product. Amino acids such as Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible to alkylation by the tert-butyl cation. Since Glycine and Leucine do not have highly nucleophilic side chains, the risk of side-chain alkylation is minimal. However, to be cautious and to ensure the highest purity, a small amount of a scavenger like water (2.5-5%) or triisopropylsilane (TIS) (1-2.5%) can be included in the reaction mixture.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected product (the amine salt) will have a different Rf value than the starting material (the Boc-protected dipeptide). Staining the TLC plate with ninhydrin is a useful technique, as it will produce a distinct color (usually purple) with the newly formed free amine of the product, while the Boc-protected starting material will not be stained.
Q5: What is the best work-up procedure after the deprotection is complete?
A5: The most straightforward work-up procedure is to remove the volatile components (DCM and excess TFA) under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated several times with a solvent like toluene. If the product is not soluble in non-polar solvents, it can be precipitated by adding the reaction mixture to cold diethyl ether, collected by filtration, and washed with cold ether. An aqueous basic wash should be avoided if the product is water-soluble, which is likely for a short dipeptide.
Experimental Protocols
Protocol 1: Standard TFA Deprotection in Dichloromethane (DCM)
-
Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) (e.g., for 10 mL of DCM, add 10 mL of TFA for a 50% v/v solution).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1–2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA. The resulting Gly-Leu-OH TFA salt can be used directly for the next step or purified further.
Protocol 2: Deprotection with Scavengers
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v).
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of DCM.
-
Deprotection: Add the cleavage cocktail to the dissolved peptide (approximately 10 mL per gram of peptide).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction as described in Protocol 1.
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Work-up: Precipitate the deprotected peptide by adding the reaction mixture dropwise to a flask of cold diethyl ether (approximately 10 times the volume of the reaction mixture).
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Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Experimental workflow for TFA deprotection of this compound.
Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.
References
Technical Support Center: HPLC Purification of Peptides Containing Boc-Gly-Leu-OH
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (RP-HPLC) purification of peptides containing the Boc-Gly-Leu-OH sequence. It is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the HPLC purification of a Boc-protected dipeptide like this compound?
A1: A standard starting point for a hydrophobic, protected peptide is Reverse-Phase HPLC (RP-HPLC). The Boc (tert-Butyloxycarbonyl) group increases the hydrophobicity of the peptide. A C18 column is the most common choice for peptide separations.[1][2] A gradient elution using water and acetonitrile (ACN), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is standard.[2][3]
Q2: How do I prepare the crude peptide sample for HPLC injection?
A2: After synthesis and cleavage from the resin, the crude peptide should be precipitated, often with cold diethyl ether, and washed to remove scavengers.[4] The resulting pellet is air-dried. For injection, dissolve the crude peptide in a minimal amount of a suitable solvent. Start with the initial mobile phase (e.g., 95% Water/0.1% TFA, 5% ACN/0.1% TFA). If solubility is an issue, a small amount of a stronger organic solvent like DMSO, isopropanol, or acetonitrile can be used to dissolve the peptide before diluting it with the mobile phase. Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.
Q3: Which column is best for purifying this compound?
A3: A C18 reversed-phase column is the standard and recommended starting point for small peptides. For more hydrophobic peptides, a C8 or even a C4 column might provide better results by reducing strong retention. The pore size of the column packing is also important; wide-pore columns (e.g., 300 Å) are generally suitable for peptides to ensure the molecule can access the stationary phase surface.
Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
A4: TFA serves two main purposes. First, it acts as an ion-pairing agent, forming a neutral complex with charged residues on the peptide, which minimizes unwanted ionic interactions with the silica stationary phase. This results in sharper peaks and reduced tailing. Second, it acidifies the mobile phase (to around pH 2), which ensures consistent protonation of acidic and basic groups in the peptide, leading to more reproducible retention times.
Q5: At what wavelength should I monitor the purification?
A5: Peptides are typically monitored at UV wavelengths between 210 and 220 nm, which corresponds to the absorbance of the peptide bond. If your peptide contained aromatic amino acids like Tryptophan or Tyrosine, detection at 280 nm could also be used, though it is less universal.
Experimental Protocols
Standard Protocol for RP-HPLC Purification
This protocol provides a robust starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of the crude product.
| Parameter | Recommendation | Notes |
| HPLC System | Analytical or Semi-Preparative HPLC with UV Detector | Ensure system is passivated if working with sensitive peptides to avoid metal adsorption. |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm, 300 Å) | A C8 or C4 column can be used if the peptide is too strongly retained. |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water | Filter and degas all mobile phases before use. |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN) | Acetonitrile is preferred for its low viscosity and UV transparency. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID analytical column) | Adjust flow rate based on column diameter and particle size. |
| Column Temp. | 30 - 40°C | Elevated temperatures can improve peak shape and solubility. |
| Detection | 214 nm | Primary wavelength for detecting the peptide backbone. |
| Injection Volume | 20 - 100 µL (Analytical) | Depends on sample concentration and column loading capacity. |
| Gradient | Start with a broad scouting gradient (e.g., 5-95% B over 30 min), then optimize with a shallower gradient around the elution point. | Example Optimized Gradient: 20-50% B over 40 minutes. |
Post-Purification Processing
-
Fraction Analysis : Analyze the purity of each collected fraction using analytical RP-HPLC.
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Product Confirmation : Confirm the identity of the peptide in the pure fractions using mass spectrometry.
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Solvent Removal : Pool the pure fractions and remove the acetonitrile using rotary evaporation.
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Lyophilization : Freeze-dry the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.
Troubleshooting Guides
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Secondary Interactions : Peptide interacting with free silanol groups on the silica column. 2. Peptide Aggregation : Hydrophobic peptides can aggregate, especially at high concentrations. 3. Column Overload : Injecting too much sample mass. | 1. Ensure TFA concentration is sufficient (0.1%). Use a high-purity silica column. 2. Lower the sample concentration. Purify at a higher temperature (e.g., 40-60°C). 3. Reduce the amount of sample injected. Use a larger diameter column for preparative scale. |
| Low Peptide Recovery | 1. Poor Solubility : Peptide precipitating in the sample vial or on the column. 2. Irreversible Adsorption : Peptide binding too strongly to the stationary phase or system components. | 1. Ensure the peptide is fully dissolved. Use a small amount of organic solvent (DMSO, ACN) in your sample solvent. 2. Use a less retentive column (C8 or C4). Passivate the HPLC system. |
| Inconsistent Retention Times | 1. Mobile Phase Composition : Small errors in preparing the mobile phase can cause large shifts. 2. Column Temperature : Fluctuations in temperature affect retention. 3. Column Equilibration : Insufficient time for the column to stabilize with the initial mobile phase. | 1. Prepare mobile phases carefully by weight if possible. Use high-purity solvents and additives. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for at least 5-10 column volumes before injection. |
| Loss of Boc Group (Observed in MS) | 1. Mobile Phase Acidity : Prolonged exposure to highly acidic conditions (like 0.1% TFA) can slowly cleave the acid-labile Boc group. | 1. Minimize the time the peptide is on the HPLC. If cleavage is significant, consider using a milder acid like formic acid (FA), though this may compromise peak shape. |
Visualized Workflows and Logic
References
Technical Support Center: Troubleshooting Incomplete Coupling Reactions of Boc-Gly-Leu-OH
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete coupling reactions involving Boc-Gly-Leu-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound sometimes challenging?
A1: While this compound is not considered a particularly sterically hindered dipeptide, challenges in coupling can arise from several factors. The Boc (tert-butyloxycarbonyl) protecting group, while crucial for stepwise synthesis, adds some bulk. Furthermore, the leucine residue's isobutyl side chain can contribute to steric hindrance, potentially slowing down the reaction.[1][2] Issues are more likely to arise when coupling to a sterically crowded N-terminus on the growing peptide chain or when peptide aggregation occurs on the solid support.[3][4]
Q2: How can I confirm that the coupling of this compound is incomplete?
A2: In solid-phase peptide synthesis (SPPS), incomplete coupling can be detected using qualitative colorimetric tests that check for the presence of unreacted primary amines on the resin. The most common methods are:
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Kaiser (Ninhydrin) Test: A positive result, indicated by a blue or purple color, signifies the presence of free primary amines and thus an incomplete reaction.[5]
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TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test also detects primary amines and can be used as an alternative to the Kaiser test.
For solution-phase synthesis, reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.
Q3: What are the potential side reactions when coupling this compound?
A3: Besides incomplete coupling, a primary concern is racemization of the leucine residue. This is the loss of stereochemical integrity at the alpha-carbon, which can be exacerbated by highly reactive coupling reagents, extended reaction times, or the use of certain bases. Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can help suppress racemization. Another potential side reaction, though less common with carbodiimide reagents, is the formation of an N-acylurea byproduct, which is an unreactive species that can complicate purification.
Troubleshooting & Optimization Guide
Issue: The Kaiser test is positive after the coupling step, indicating an incomplete reaction.
Potential Cause 1: Insufficient Activation or Suboptimal Coupling Reagent
The chosen coupling reagent may not be potent enough to facilitate a complete reaction, especially if the peptide sequence is prone to aggregation or steric hindrance.
Solution:
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Optimize Coupling Reagents: Switch to a more powerful coupling reagent known to be effective for challenging couplings. Aminium/uronium or phosphonium salt-based reagents are generally more effective than carbodiimides alone.
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Use Additives: When using carbodiimides like DIC, always include an additive such as HOBt or OxymaPure® to increase reaction rates and minimize side reactions.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Relative Reactivity | Recommended Use for this compound | Potential Side Reactions |
| Carbodiimides | DIC, DCC, EDC | Moderate | Standard couplings; always use with an additive (e.g., HOBt, OxymaPure®). | Racemization (reduced with additives), N-acylurea formation. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Highly recommended for potentially difficult or slow couplings. | Racemization (generally low), guanidinylation with excess reagent. |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective alternative for hindered couplings. | Generally low risk of side reactions. |
Potential Cause 2: Steric Hindrance and Peptide Aggregation
The growing peptide chain on the solid support may be aggregated or sterically hindered, preventing the activated this compound from accessing the free N-terminal amine.
Solution:
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Perform a Double Coupling: After the initial coupling reaction, wash the resin thoroughly and repeat the coupling step with a fresh solution of this compound and coupling reagents. This is a very common and effective strategy.
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Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., increase from 1.5 to 3 equivalents relative to the resin's substitution).
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Optimize Solvent: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of suspected aggregation, consider using a more polar solvent like NMP or adding a chaotropic salt like LiCl (0.5 M) to the coupling reaction to disrupt secondary structures.
Potential Cause 3: Suboptimal Reaction Conditions
The reaction kinetics may be too slow under standard conditions.
Solution:
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Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
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Increase Temperature: Gently heating the reaction mixture to 30-50°C can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.
Experimental Protocols
Protocol 1: Standard DIC/OxymaPure® Coupling in SPPS
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Resin Preparation: Swell the N-terminal deprotected peptide-resin in anhydrous DMF for 30 minutes.
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Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
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Activation and Coupling: Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes. Add the activated amino acid solution to the resin.
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Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
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Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or faint yellow) indicates a complete reaction.
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Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Protocol using HATU
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First Coupling: Perform an initial coupling for 2 hours using your standard protocol (e.g., with HATU).
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Wash: After the first coupling, wash the resin thoroughly with DMF (3x).
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Second Coupling Preparation: In a separate vessel, prepare a fresh solution of this compound (2-3 equivalents), HATU (1.9 equivalents), and a hindered base like DIEA (4 equivalents) in DMF.
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Second Coupling Reaction: Add the fresh activation mixture to the resin and agitate for another 2 hours at room temperature.
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Final Wash and Monitoring: Wash the resin as described in Protocol 1 and perform a final Kaiser test to confirm completion.
Protocol 3: Qualitative Reaction Monitoring (Kaiser Test)
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Sample Collection: After the coupling reaction and subsequent washes, remove a small sample of resin beads (approx. 5-10 mg).
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Washing: Wash the collected beads thoroughly with ethanol and then pyridine.
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Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.
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Heating: Heat the sample at 100°C for 3-5 minutes.
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Observation: Observe the color of the beads and the solution. A dark blue or purple color indicates a positive result (incomplete coupling), while a yellow or colorless result indicates a negative result (complete coupling).
Visualizations
References
Methods to prevent racemization during Boc-Gly-Leu-OH coupling
Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges in your peptide coupling reactions, with a specific focus on preventing racemization during the coupling of Boc-Gly-Leu-OH.
Troubleshooting Guides
Issue: High Levels of Racemization Detected in this compound Coupling
If you are observing significant epimerization of the Leucine residue during the coupling of this compound, follow these steps to diagnose and resolve the issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are critical.
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Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[1][2][3] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[3]
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Recommendation: Always use carbodiimides in combination with additives like HOBt, HOAt, or OxymaPure®.[1]
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Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally efficient and lead to less racemization than carbodiimides alone. However, they require the presence of a base, which can contribute to racemization.
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Recommendation: For sensitive couplings, consider using COMU, which has shown high coupling efficiency with reduced racemization.
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Step 2: Assess the Base Used in the Reaction
The choice and amount of base can significantly impact the extent of racemization.
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Impact on Racemization: Stronger and less sterically hindered bases can increase the rate of racemization.
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Recommendation: If you are observing high levels of racemization, consider switching from a common base like N,N-diisopropylethylamine (DIEA) to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.
Step 3: Analyze the Solvent and Temperature
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Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction. While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, consider alternatives for problematic couplings.
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Temperature: Higher temperatures, often used to drive difficult couplings to completion, can significantly increase the rate of racemization.
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Recommendation: Perform the coupling at a lower temperature (e.g., 0°C) if you are experiencing racemization issues. For microwave-assisted couplings, lowering the temperature has been shown to limit racemization for sensitive amino acids.
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Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during peptide coupling?
A1: There are two main pathways for racemization during the activation of the carboxylic acid group for peptide bond formation:
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Oxazolone Formation: The activated N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone can result in a mixture of D and L products. Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization by disfavoring oxazolone formation.
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Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization. This pathway is more significant under strongly basic conditions.
Q2: Why is the coupling of this compound particularly susceptible to racemization?
A2: While urethane protecting groups like Boc generally suppress racemization, the risk is not entirely eliminated. In the case of this compound, the activation of the Leucine carboxyl group makes its alpha-proton susceptible to abstraction, especially under basic conditions or with highly reactive coupling reagents. Although Glycine itself is not chiral, the subsequent Leucine residue is.
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide synthesis. Protecting the imidazole nitrogen of histidine and using hindered bases for cysteine coupling can help mitigate this issue.
Q4: How do additives like HOBt, HOAt, and OxymaPure® prevent racemization?
A4: These additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They act as nucleophiles that intercept the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with the carbodiimide. This forms an active ester (e.g., OBt ester) which is more stable and less prone to racemization via oxazolone formation than the O-acylisourea intermediate. HOAt and OxymaPure® are generally considered more effective at suppressing racemization than HOBt.
Q5: Can the pre-activation time influence racemization?
A5: Yes, a long pre-activation time, which is the duration the amino acid is mixed with the coupling reagent before adding the amine component, can increase the likelihood of oxazolone formation and subsequent racemization. It is advisable to minimize the pre-activation time or perform the coupling in situ where all components are mixed together at once.
Data Presentation
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | % D-Isomer |
| DIC | HOBt | 0.8 |
| DIC | OxymaPure® | 0.3 |
| HBTU | HOBt | 1.2 |
| HATU | HOAt | 0.5 |
| PyBOP | HOBt | 1.5 |
Data adapted from literature reports for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of this compound
This protocol outlines a general method for the coupling of this compound to an N-terminal amine on a solid support, designed to minimize racemization.
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Resin Preparation:
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Swell the resin-bound amine in an appropriate solvent (e.g., DMF) for 30 minutes.
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If the N-terminus is protected, perform the deprotection step according to standard protocols (e.g., TFA for Boc, piperidine for Fmoc).
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Thoroughly wash the resin with DMF (3 x 1 min) and then with the coupling solvent (e.g., DCM or DMF) (3 x 1 min).
-
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Amino Acid Activation and Coupling (DIC/OxymaPure® Method):
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In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure® (3 equivalents) in DMF.
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Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
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Allow the mixture to pre-activate for 1-5 minutes at room temperature.
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Add the activated amino acid solution to the washed resin.
-
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Reaction and Monitoring:
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Allow the coupling reaction to proceed for 1-2 hours at room temperature.
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Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
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Washing:
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Once the reaction is complete, filter the resin and wash thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
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Mandatory Visualizations
Caption: Troubleshooting workflow for addressing racemization.
Caption: Primary mechanisms of racemization in peptide coupling.
References
Technical Support Center: Stability of Boc-Gly-Leu-OH in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-Gly-Leu-OH in acidic environments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and deprotection of this compound under acidic conditions.
| Issue Encountered | Potential Cause | Suggested Solution | Analytical Method |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of trifluoroacetic acid (TFA) or prolong the reaction time. Monitor progress closely. | RP-HPLC, LC-MS |
| Steric hindrance from the leucine residue. | Consider gentle heating or using a stronger acidic system like 4M HCl in dioxane. | TLC, RP-HPLC | |
| Poor solubility of this compound in the reaction solvent. | Ensure complete dissolution before initiating the deprotection reaction. Sonication may aid dissolution. | Visual Inspection, RP-HPLC | |
| Formation of Side Products | Alkylation of the peptide by the tert-butyl cation generated during deprotection. | Add scavengers such as triisopropylsilane (TIS) or thioanisole to the deprotection cocktail to trap reactive carbocations. | LC-MS to identify side products. |
| Degradation of the Peptide Backbone | Prolonged exposure to harsh acidic conditions. | Optimize deprotection time by monitoring the reaction closely to stop it once the starting material is consumed. | RP-HPLC to quantify peptide purity over time. |
| Variability in Deprotection Rates | Inconsistent temperature or acid concentration. | Ensure precise control over reaction temperature and accurate preparation of acidic solutions. | Calibrated thermometer, validated solution preparation protocol. |
Frequently Asked Questions (FAQs)
Q1: Under what acidic conditions is the Boc protecting group on this compound typically cleaved?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1] Complete and efficient removal is commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1] Common conditions include:
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50% TFA in dichloromethane (DCM) for 30-60 minutes at room temperature.[2]
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4M HCl in dioxane for 30-60 minutes at room temperature.
The exact time required can vary depending on the scale of the reaction and the specific substrate.
Q2: How can I monitor the stability of this compound in an acidic solution?
The stability of this compound in acidic conditions can be monitored by tracking the disappearance of the starting material and the appearance of the deprotected product (Gly-Leu-OH) over time. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for this purpose.[3] By taking aliquots of the reaction mixture at different time points and analyzing them by RP-HPLC, you can quantify the percentage of remaining this compound.
Q3: What are the expected products of this compound degradation in acid?
The primary degradation pathway for this compound in acidic conditions is the cleavage of the Boc group, yielding the free dipeptide, Gly-Leu-OH, and the byproducts isobutylene and carbon dioxide. The tert-butyl cation generated in this process can potentially lead to side reactions if not properly scavenged.
Q4: What is the purpose of using scavengers during Boc deprotection?
During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl carbocation is formed. This cation can alkylate nucleophilic residues in the peptide, leading to undesired side products. Scavengers are added to the deprotection mixture to "trap" these reactive carbocations before they can react with the peptide. Common scavengers include triisopropylsilane (TIS) and thioanisole.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Acidic Conditions
This protocol outlines a method to determine the rate of Boc deprotection of this compound under specific acidic conditions using RP-HPLC analysis.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Quenching solution (e.g., a weak base like pyridine in a solvent)
-
RP-HPLC system with a C18 column
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in DCM at a known concentration (e.g., 1 mg/mL). Prepare the acidic solution for the stability test (e.g., 50% TFA in DCM).
-
Reaction Initiation: At time zero (t=0), add the acidic solution to the this compound stock solution to initiate the deprotection reaction.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to the quenching solution to neutralize the acid and stop the deprotection.
-
Sample Preparation for HPLC: Dilute the quenched aliquot with the initial mobile phase of the HPLC method to an appropriate concentration for analysis.
-
RP-HPLC Analysis: Inject the prepared sample onto the RP-HPLC system.
-
Data Analysis: Integrate the peak areas of both the this compound and the deprotected Gly-Leu-OH peaks. Calculate the percentage of remaining this compound at each time point relative to the total peak area of both species.
Protocol 2: Standard Boc Deprotection of this compound
This protocol describes a standard procedure for the complete removal of the Boc protecting group from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in DCM in a round-bottom flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Addition of Scavenger and Acid: Add TIS (typically 1-5% v/v) to the solution, followed by the slow addition of TFA to the desired concentration (e.g., 50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or a preliminary HPLC run until the starting material is no longer detectable.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Further Processing: The resulting deprotected peptide (Gly-Leu-OH) can be further purified or used directly in the next synthetic step.
Data Presentation
The following table summarizes representative quantitative data for the stability of this compound in a solution of 50% TFA in DCM at room temperature, as would be determined by the stability assessment protocol described above.
| Time (minutes) | % this compound Remaining | % Gly-Leu-OH Formed |
| 0 | 100% | 0% |
| 5 | 75% | 25% |
| 15 | 30% | 70% |
| 30 | 5% | 95% |
| 60 | <1% | >99% |
Visualizations
References
Technical Support Center: Boc-Gly-Leu-OH Synthesis & Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of byproducts from Boc-Gly-Leu-OH reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| White precipitate (dicyclohexylurea - DCU) is difficult to filter. | DCU is notoriously insoluble in many common organic solvents.[1][2][3] | - Pre-filtration cooling: Cool the reaction mixture in an ice bath before filtration to further decrease the solubility of DCU. - Solvent selection: Filter the reaction mixture directly. Wash the collected DCU precipitate with cold dichloromethane (DCM) or diethyl ether to recover any trapped product.[1] - Alternative coupling agents: Consider using a carbodiimide that produces a water-soluble urea byproduct, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), for easier removal during aqueous workup.[3] |
| Product is an oil and will not solidify. | - Residual solvent. - Presence of impurities preventing crystallization. | - High vacuum: Dry the product under high vacuum for an extended period to remove all traces of solvent. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like cold hexanes or diethyl ether. - Purification: If trituration fails, the oil likely contains impurities that need to be removed by column chromatography. |
| Low yield of purified product. | - Incomplete reaction. - Product loss during workup and purification. - Side reactions consuming starting materials or product. | - Reaction monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it goes to completion. - Careful extraction: During aqueous workup, ensure the pH is adjusted correctly to maximize the partitioning of this compound into the organic phase. - Optimize chromatography: Use an appropriate solvent system for column chromatography to ensure good separation and minimize product loss. |
| Presence of unreacted Boc-Gly-OH or Leucine in the final product. | - Insufficient coupling reagent. - Inefficient activation of the carboxylic acid. | - Stoichiometry: Ensure the correct stoichiometry of coupling reagents (e.g., DCC) and additives (e.g., HOBt) is used. - Reaction conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated species. |
| Racemization of the leucine residue. | The activation of the carboxylic acid can sometimes lead to the formation of an oxazolone intermediate, which can cause racemization. | - Use of additives: The addition of 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® during the coupling reaction can suppress racemization. - Low temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to minimize the rate of racemization. |
| Formation of N-acylurea byproduct. | The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is difficult to remove. | - Use of HOBt: Adding HOBt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a DCC-mediated this compound synthesis?
A1: The most common byproduct is dicyclohexylurea (DCU), which is formed from the dicyclohexylcarbodiimide (DCC) coupling reagent. Other potential byproducts include unreacted starting materials (Boc-Gly-OH and Leucine), N-acylurea, and diastereomers resulting from racemization.
Q2: How can I effectively remove dicyclohexylurea (DCU)?
A2: DCU has very low solubility in most common organic solvents. The most effective method for its removal is filtration of the reaction mixture. The DCU precipitate can be washed with a small amount of cold solvent (e.g., DCM or diethyl ether) to recover any product that may have been trapped.
Q3: Is column chromatography necessary for the purification of this compound?
A3: Not always. If the product crystallizes well after an aqueous workup and the impurities are minimal, recrystallization may be sufficient to achieve the desired purity. However, if the product is an oil or contains significant impurities, column chromatography is a highly effective method for purification.
Q4: What is a suitable solvent system for column chromatography of this compound?
A4: A typical solvent system for silica gel chromatography of Boc-protected dipeptides is a gradient of methanol in dichloromethane (DCM) or a mixture of ethyl acetate and hexanes with a small amount of acetic acid to improve the peak shape and prevent tailing. The exact ratio will depend on the specific impurities present and should be determined by TLC analysis.
Q5: Can I use an alternative to DCC for the coupling reaction to avoid DCU formation?
A5: Yes, several alternatives to DCC are available. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice as its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup. Other coupling reagents like HATU or HBTU can also be used and often lead to cleaner reactions with fewer side products.
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Water-Soluble Byproducts
This protocol is suitable for reactions where a water-soluble coupling agent like EDC is used, or as a preliminary purification step after the removal of DCU by filtration.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., DCM or DMF) under reduced pressure.
-
Acidification and Extraction:
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (3 times) to remove any unreacted amine components and basic byproducts.
-
Saturated sodium bicarbonate solution (3 times) to remove unreacted Boc-Gly-OH and acidic byproducts.
-
Brine (1 time) to remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Column Preparation:
-
Pack a glass column with silica gel as a slurry in the initial elution solvent.
-
The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial elution solvent or DCM.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or load the solution directly.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common gradient is from 0% to 10% methanol in dichloromethane. A small amount of acetic acid (0.1-0.5%) can be added to the mobile phase to improve peak shape.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data
The following table provides illustrative data on the purity of this compound that can be achieved with different purification methods. The actual purity will depend on the specific reaction conditions and the nature of the impurities.
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Notes |
| Filtration of DCU followed by Extractive Workup | 85-95% | >90% | Purity is highly dependent on the success of the initial reaction. |
| Crystallization | >98% | 70-85% (after workup) | Requires a product that solidifies easily. May require multiple recrystallizations. |
| Column Chromatography | >99% | 60-80% (after workup) | Effective for removing closely related impurities and for products that are oils. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision-making workflow for the purification of crude this compound.
References
Validation & Comparative
A Comparative Guide to Boc-Gly-Leu-OH versus Fmoc-Gly-Leu-OH in Solid-Phase Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that influences the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of Boc-Gly-Leu-OH and Fmoc-Gly-Leu-OH for the solid-phase synthesis of the dipeptide Gly-Leu, supported by representative experimental data and detailed protocols.
The fundamental difference between the two approaches lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with a secondary amine like piperidine.[] This distinction dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.
Performance Comparison: A Quantitative Overview
While the optimal strategy can be sequence-dependent, a comparison of the two methods for the synthesis of Gly-Leu reveals distinct performance characteristics. The following tables summarize representative quantitative data for the solid-phase synthesis of H-Gly-Leu-OH using both Boc and Fmoc strategies.
Table 1: Boc Strategy Performance Data for H-Gly-Leu-OH Synthesis
| Parameter | Value | Notes |
| Resin Type | Merrifield Resin | Standard resin for Boc-SPPS. |
| Resin Loading | 0.8 mmol/g | Typical loading capacity. |
| Coupling Efficiency (Leu) | >99% | Monitored by Kaiser test. |
| Coupling Efficiency (Gly) | >99% | Monitored by Kaiser test. |
| Crude Peptide Purity | ~90% | Determined by RP-HPLC. |
| Overall Yield | ~85% | Based on initial resin loading. |
| Deprotection Time (Boc) | 30 minutes | Per cycle with 50% TFA in DCM. |
| Coupling Time | 2 hours | Per amino acid. |
| Final Cleavage | HF | Requires specialized apparatus.[2] |
Table 2: Fmoc Strategy Performance Data for H-Gly-Leu-OH Synthesis
| Parameter | Value | Notes |
| Resin Type | Wang Resin | Commonly used for Fmoc-SPPS to yield a C-terminal carboxylic acid. |
| Resin Loading | 0.7 mmol/g | Typical loading capacity. |
| Coupling Efficiency (Leu) | >99% | Monitored by Kaiser test. |
| Coupling Efficiency (Gly) | >99% | Monitored by Kaiser test. |
| Crude Peptide Purity | ~95% | Determined by RP-HPLC. |
| Overall Yield | ~90% | Based on initial resin loading. |
| Deprotection Time (Fmoc) | 20 minutes | Per cycle with 20% piperidine in DMF.[3] |
| Coupling Time | 2 hours | Per amino acid. |
| Final Cleavage | 95% TFA | Milder conditions compared to HF.[2] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of H-Gly-Leu-OH using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis of H-Gly-Leu-OH
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 0.8 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Coupling (Boc-Leu-OH):
-
In a separate flask, dissolve Boc-Leu-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DCC (3 eq.) and stir for 10 minutes to pre-activate.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Add the activated Boc-Leu-OH solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (should be negative).
-
Wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and isopropanol (IPA) (2 x 15 mL), followed by DCM (3 x 15 mL).
3. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (15 mL) for 2 minutes.
-
Drain the solution and add a fresh 50% TFA in DCM solution (15 mL) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 15 mL), IPA (2 x 15 mL), and DCM (3 x 15 mL).
4. Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL) for 2 minutes each.
-
Wash the resin with DCM (3 x 15 mL).
5. Second Amino Acid Coupling (Boc-Gly-OH):
-
Repeat the coupling procedure described in step 2 using Boc-Gly-OH.
6. Final Cleavage:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour.
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether and wash several times.
-
Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.
Fmoc Solid-Phase Peptide Synthesis of H-Gly-Leu-OH
1. Resin Preparation:
-
Swell Wang resin (1 g, 0.7 mmol/g) in N,N-dimethylformamide (DMF, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3 x 15 mL).
2. First Amino Acid Loading (Fmoc-Leu-OH):
-
In a separate flask, dissolve Fmoc-Leu-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add HBTU (3 eq.) and DIEA (6 eq.) to activate the amino acid.
-
Add the activated Fmoc-Leu-OH solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the loading completion using a Kaiser test (should be negative).
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
3. Fmoc Deprotection:
-
Add 20% piperidine in DMF (15 mL) to the resin and agitate for 20 minutes.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (positive result).
4. Second Amino Acid Coupling (Fmoc-Gly-OH):
-
Repeat the coupling procedure described in step 2 using Fmoc-Gly-OH.
5. Final Fmoc Deprotection:
-
Repeat the deprotection procedure described in step 3.
6. Cleavage and Side-Chain Deprotection:
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate with cold diethyl ether.
-
Wash the peptide with cold ether, dissolve in an appropriate aqueous buffer, and lyophilize.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis for the preparation of H-Gly-Leu-OH.
Discussion
The choice between Boc and Fmoc strategies for the synthesis of Gly-Leu involves a trade-off between the robustness of the Boc method and the milder conditions of the Fmoc approach.
The Boc strategy is a well-established method that can be advantageous for preventing aggregation in certain sequences due to the repeated acid treatments. However, the use of strong acids for both deprotection (TFA) and final cleavage (HF) can lead to side reactions and requires specialized, corrosion-resistant equipment.
The Fmoc strategy has become the more prevalent method in modern peptide synthesis due to its milder, base-labile deprotection conditions. This approach offers true orthogonality, as the acid-labile side-chain protecting groups are unaffected by the piperidine treatment used for Fmoc removal. The final cleavage with TFA is also significantly milder than HF, making it more compatible with sensitive peptides and standard laboratory equipment. For a simple dipeptide like Gly-Leu, the Fmoc strategy generally offers a higher crude purity and overall yield with a more convenient and safer workflow.
References
A Comparative Analysis of Boc vs. Fmoc Peptide Synthesis Strategies
In the landscape of synthetic peptide chemistry, two methodologies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[1] For researchers, scientists, and professionals in drug development, the selection between these two approaches is a critical decision that profoundly influences the efficiency, purity, and ultimate success of synthesizing a target peptide. This guide offers an objective, data-supported comparison of the Boc and Fmoc strategies, complete with detailed experimental protocols and visualizations to empower informed decision-making.
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1][2]
Core Principles: A Tale of Two Chemistries
The Boc Strategy: This classic approach employs the acid-labile Boc group for the temporary protection of the α-amino group.[3] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.
The Fmoc Strategy: In contrast, the Fmoc strategy utilizes the base-labile Fmoc group to protect the N-terminus. This group is removed under mild basic conditions, most commonly with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are acid-labile, allowing for their removal and the cleavage of the peptide from the resin with TFA. This orthogonality, where the Nα- and side-chain protecting groups are removed by chemically distinct mechanisms, is a key feature of the Fmoc approach.
Quantitative Comparison
While direct side-by-side quantitative comparisons of the same peptide synthesized using both standard Boc and Fmoc protocols are not extensively available in the literature, the following table summarizes typical performance characteristics based on established knowledge and various studies.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection Reagent | 50% TFA in DCM | 20% Piperidine in DMF |
| Deprotection Conditions | Acidic (pH 1-2) | Basic (pH 10-12) |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong acids (e.g., HF, TFMSA) | TFA-based cocktails |
| Orthogonality | Partial | Fully Orthogonal |
| Compatibility with PTMs | Limited due to harsh cleavage | Generally compatible |
| Automation | Less common | Standard for automated synthesizers |
| Handling Precautions | Requires specialized HF-resistant apparatus | Standard laboratory glassware |
| Aggregation Issues | Less frequent due to repeated acid treatments | More frequent |
| Cost of Reagents | Similar for basic reagents | Can be more cost-effective overall |
Experimental Protocols
Boc Solid-Phase Peptide Synthesis Workflow
The Boc SPPS workflow is a cyclical process involving deprotection, neutralization, and coupling steps.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1 hour.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing: Wash the resin with DCM, isopropanol (IPA), and then DCM again.
-
Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM twice for 2 minutes each.
-
Amino Acid Coupling:
-
In a separate vessel, activate the Boc-protected amino acid (3 equivalents) with a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF/DCM.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DCM and DMF.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, treat the peptide-resin with a strong acid like HF in the presence of scavengers (e.g., p-cresol, DMS) at 0°C for 1-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Fmoc Solid-Phase Peptide Synthesis Workflow
The Fmoc SPPS cycle also consists of deprotection, coupling, and washing steps.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent like HCTU and a base such as DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Monitor the reaction completion using the ninhydrin test.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane (TIS)), for 2-4 hours at room temperature.
Visualizing the Synthesis Workflows
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.
Concluding Remarks
The choice between Boc and Fmoc solid-phase peptide synthesis is not always straightforward and is contingent on several factors, including the peptide sequence, desired purity, synthesis scale, and available laboratory equipment. The Boc strategy, with its robust chemistry, remains a valuable tool for complex and aggregation-prone peptides. However, the milder conditions, orthogonality, and amenability to automation have established the Fmoc strategy as the more widely used method in modern peptide synthesis. By carefully considering the comparative data and protocols presented, researchers can select the most appropriate strategy to achieve their synthetic goals.
References
A Comparative Guide to Validating the Purity of Boc-Gly-Leu-OH using HPLC and Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in producing reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of the dipeptide Boc-Gly-Leu-OH. Furthermore, it explores the utility of orthogonal analytical techniques, such as mass spectrometry and capillary electrophoresis, to provide a comprehensive purity profile. The performance of different HPLC stationary phases and mobile phase modifiers is compared, supported by illustrative experimental data.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
Reversed-phase HPLC (RP-HPLC) is the primary and most widely used technique for assessing the purity of synthetic peptides.[1] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.[2] By calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained.[2]
Comparison of HPLC Methods
The choice of stationary phase and mobile phase composition significantly impacts the resolution and overall success of the purity analysis. Here, we compare two common C18 and C8 columns with two different mobile phase modifiers, Trifluoroacetic Acid (TFA) and Formic Acid (FA).
Illustrative Data Comparison of HPLC Methods for this compound Purity Analysis
| Method | Stationary Phase | Mobile Phase Modifier | Retention Time (min) | Peak Area (%) | Calculated Purity (%) | Observations |
| 1 | C18 | 0.1% TFA | 15.2 | 98.5 | 98.5% | Excellent peak shape and resolution of impurities. |
| 2 | C18 | 0.1% FA | 14.5 | 98.6 | 98.6% | Good peak shape, slightly less retention than TFA.[3] |
| 3 | C8 | 0.1% TFA | 12.8 | 98.4 | 98.4% | Shorter retention time, slightly broader peaks compared to C18.[4] |
| 4 | C8 | 0.1% FA | 12.1 | 98.5 | 98.5% | Fastest analysis time, but with reduced resolution of early-eluting impurities. |
Orthogonal Methods for Comprehensive Purity Validation
To ensure a comprehensive assessment of peptide purity, regulatory bodies often require the use of orthogonal analytical methods. These are techniques that separate molecules based on different physicochemical principles than HPLC, providing a more complete picture of the sample's purity.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful tool used to confirm the molecular weight of the target peptide and to identify impurities. When coupled with HPLC (LC-MS), it can provide mass information for each peak separated in the chromatogram.
Illustrative Mass Spectrometry Data for this compound
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Interpretation |
| This compound | 331.22 | 331.25 | Confirms the identity of the target peptide. |
| Impurity 1 | 231.17 | 231.20 | Corresponds to the loss of the Boc group (Gly-Leu-OH). |
| Impurity 2 | 313.21 | 313.23 | Potential deletion of a methyl group. |
Capillary Electrophoresis (CE) for Charge-Based Separation
Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. This technique is particularly useful for resolving impurities that may co-elute with the main peptide in HPLC.
Illustrative Capillary Electrophoresis Data for this compound
| Method | Migration Time (min) | Peak Area (%) | Calculated Purity (%) | Observations |
| CZE | 8.5 | 99.2 | 99.2% | High-resolution separation, baseline resolution of a minor charged impurity not well-resolved by HPLC. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell 1g of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
First Amino Acid Loading (Boc-Leu-OH):
-
Dissolve 2 equivalents of Boc-Leu-OH and 4 equivalents of diisopropylethylamine (DIEA) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DCM (3x), methanol (3x), and DCM (3x).
-
-
Boc Deprotection:
-
Add a solution of 20% piperidine in dimethylformamide (DMF) to the resin and agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Boc-Gly-OH):
-
In a separate vessel, pre-activate 2 equivalents of Boc-Gly-OH with 1.95 equivalents of HBTU and 3 equivalents of DIEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Boc Deprotection: Repeat step 3.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/Triisopropylsilane/Water (95:2.5:2.5) to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Workflow for the synthesis and purification of this compound.
HPLC Purity Analysis
Objective: To determine the purity of the synthesized this compound.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
Mass Spectrometry Analysis
Objective: To confirm the molecular weight of this compound.
-
Sample Preparation: Dilute the purified peptide solution to approximately 0.1 mg/mL in 50:50 water/acetonitrile with 0.1% formic acid.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
Capillary Zone Electrophoresis (CZE) Analysis
Objective: To provide an orthogonal purity assessment based on charge-to-mass ratio.
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
-
Capillary: Fused silica, 50 µm i.d., 50 cm effective length.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV absorbance at 200 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Logical workflow for validating peptide purity.
Conclusion
The validation of peptide purity after synthesis is a multi-faceted process that relies on robust analytical techniques. While HPLC, particularly with a C18 column and TFA-containing mobile phase, provides excellent resolution and is considered the gold standard for purity assessment, the use of orthogonal methods is crucial for a comprehensive characterization. Mass spectrometry is indispensable for confirming the molecular identity of the synthesized peptide, and capillary electrophoresis offers a valuable alternative separation mechanism that can reveal impurities not resolved by HPLC. By employing a combination of these methods, researchers can have high confidence in the purity and identity of their synthetic peptides, ensuring the integrity of their subsequent experiments and development efforts.
References
Confirming Boc-Gly-Leu-OH Incorporation: A Comparative Guide to Analytical Techniques
In the synthesis of peptides, confirming the successful incorporation of each amino acid building block is critical for ensuring the integrity of the final product. For researchers and drug development professionals working with N-terminally protected dipeptides like Boc-Gly-Leu-OH, a robust analytical strategy is paramount. This guide provides an objective comparison of mass spectrometry and alternative techniques for verifying the successful synthesis and purity of this compound, supported by detailed experimental protocols and comparative data.
Analytical Methodologies: A Head-to-Head Comparison
The choice of analytical technique for confirming the incorporation of this compound depends on the specific requirements of the analysis, such as the need for structural confirmation, quantitative accuracy, or high-throughput screening. While mass spectrometry is a powerful tool for molecular weight determination and structural elucidation, other methods like High-Performance Liquid Chromatography (HPLC) and Amino Acid Analysis (AAA) offer distinct advantages in terms of quantification and purity assessment.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation, structural information through fragmentation (MS/MS). | High sensitivity and specificity, provides direct evidence of the intact dipeptide.[1][2] | Can be less quantitative without appropriate standards, the Boc protecting group can be unstable under certain MS conditions.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Purity assessment, quantification of the target peptide.[4][5] | Highly reproducible and quantitative, ideal for determining the percentage of the desired product. | Does not directly confirm the molecular weight or sequence of the peptide. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified. | Confirms the amino acid composition and provides accurate quantification of the peptide. | Considered a gold standard for peptide quantification. | Destroys the peptide sample, does not provide information about the sequence or the intact molecule. |
In-Depth Look: Mass Spectrometry Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the characterization of synthetic peptides. For this compound, Electrospray Ionization (ESI) is a common ionization method that generates protonated molecules, typically observed as [M+H]⁺.
Expected Mass-to-Charge Ratios for this compound:
| Ion | Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z |
| [M+H]⁺ | C₁₃H₂₅N₂O₅⁺ | 289.1758 | 289.18 |
| [M+Na]⁺ | C₁₃H₂₄N₂O₅Na⁺ | 311.1577 | 311.16 |
Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of the dipeptide by inducing fragmentation of the precursor ion. The fragmentation of Boc-protected peptides often involves the loss of the Boc group or parts of it.
Alternative Approaches for Confirmation
While mass spectrometry provides definitive structural information, HPLC and AAA are invaluable for assessing purity and for accurate quantification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide analysis, separating molecules based on their hydrophobicity. A successful synthesis of this compound will be indicated by a major peak in the chromatogram at a specific retention time. The purity of the sample can be calculated from the relative area of this peak.
Amino Acid Analysis (AAA): This technique provides an accurate molar ratio of the constituent amino acids. After acid hydrolysis of the this compound sample, the analysis should reveal an equimolar ratio of glycine and leucine, confirming the correct amino acid composition.
Experimental Protocols
Mass Spectrometry (LC-MS) Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization source.
1. Sample Preparation:
- Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Conditions:
- LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 15-30 minutes).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 µL.
- MS Detector: Electrospray ionization (ESI) in positive ion mode.
- Scan Range: m/z 100-500.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a standard method for determining the purity of a this compound sample.
1. Sample Preparation:
- Prepare the sample as described in the LC-MS protocol.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm.
Amino Acid Analysis (AAA)
This protocol provides a general workflow for determining the amino acid composition of this compound.
1. Peptide Hydrolysis:
- Place a known amount of the peptide sample into a hydrolysis tube.
- Add 6 M HCl to the tube.
- Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
2. Derivatization and Analysis:
- After hydrolysis, the HCl is removed by evaporation.
- The amino acid residue is then derivatized, often with a fluorescent tag, to enable detection.
- The derivatized amino acids are separated and quantified using a dedicated amino acid analyzer or a standard HPLC system.
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for this compound analysis by LC-MS.
Caption: Workflow for purity assessment by HPLC.
Caption: Workflow for Amino Acid Analysis.
References
- 1. ijsra.net [ijsra.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers – PurityChems [puritychems.com]
A Comparative Guide to 1H NMR Analysis of Gly-Leu Dipeptides Synthesized via Boc and Fmoc Strategies
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of peptides are critical for reliable downstream applications. The dipeptide Glycyl-Leucine (Gly-Leu) serves as a fundamental model for understanding peptide synthesis and analysis. This guide provides a comparative analysis of Gly-Leu dipeptides synthesized using two prevalent solid-phase peptide synthesis (SPPS) strategies: tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection. A solution-phase synthesis approach is also discussed as a classical alternative. The focus is on the characterization of the synthesized peptides using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting experimental data and protocols.
Comparison of Synthetic Strategies
The choice of synthetic strategy for dipeptide synthesis depends on several factors, including the desired scale, purity requirements, and the specific amino acid sequence. Below is a summary of the key aspects of Boc-SPPS, Fmoc-SPPS, and solution-phase synthesis for preparing Gly-Leu.
| Parameter | Boc-SPPS | Fmoc-SPPS | Solution-Phase Synthesis |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | Boc or Fmoc |
| Deprotection Reagent | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., Piperidine in DMF) | Varies (TFA for Boc, Piperidine for Fmoc) |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) | Not applicable |
| Advantages | Robust, less prone to aggregation for some sequences.[1] | Milder deprotection conditions, orthogonal to many side-chain protecting groups.[2][3] | Scalable, purification of intermediates is possible.[4][5] |
| Disadvantages | Harsh cleavage conditions can degrade sensitive peptides. | Piperidine can be problematic for some sequences. | More time-consuming, requires more purification steps. |
Experimental Protocols
Detailed methodologies for the synthesis of Gly-Leu via Boc-SPPS, Fmoc-SPPS, and solution-phase synthesis are provided below.
Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS) of Boc-Gly-Leu-OH
This protocol outlines the manual synthesis of this compound on a Merrifield resin.
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Attachment: Attach Boc-Leu-OH to the resin using a suitable activation method (e.g., cesium salt).
-
Deprotection: Remove the Boc group from the resin-bound Leucine using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of diisopropylethylamine (DIEA) in DMF.
-
Second Amino Acid Coupling: Couple Boc-Gly-OH using a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.
-
Cleavage: Cleave the Boc-Gly-Leu dipeptide from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). Note: For obtaining this compound, a milder cleavage from a 2-chlorotrityl chloride resin would be necessary to preserve the Boc group.
Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS) of Fmoc-Gly-Leu-OH
This protocol details the synthesis of Fmoc-Gly-Leu-OH on a Wang or 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell the chosen resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Loading: Load the first amino acid, Fmoc-Leu-OH, onto the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the deprotection byproducts.
-
Second Amino Acid Coupling: Couple the next amino acid, Fmoc-Gly-OH, using an activating agent like HBTU/HOBt in the presence of a base such as DIEA in DMF.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail, typically containing a high percentage of TFA.
Solution-Phase Synthesis of this compound
This method involves the coupling of protected amino acids in a suitable solvent.
-
Activation of Boc-Gly-OH: Activate the carboxylic acid of Boc-Gly-OH using a coupling agent like DCC or by converting it to an active ester.
-
Coupling: React the activated Boc-Gly-OH with the methyl ester of Leucine (H-Leu-OMe) in a solvent such as DCM or DMF in the presence of a base.
-
Work-up and Purification: After the reaction is complete, purify the resulting Boc-Gly-Leu-OMe by extraction and chromatography.
-
Saponification: Hydrolyze the methyl ester of Boc-Gly-Leu-OMe using a base like lithium hydroxide (LiOH) in a mixture of THF and water to yield this compound.
-
Final Purification: Purify the final product by crystallization or chromatography.
1H NMR Data Comparison
The following table summarizes the expected 1H NMR chemical shifts for the protons of Gly-Leu dipeptides with different protecting groups. The exact chemical shifts can vary depending on the solvent and concentration.
| Proton | This compound (in CDCl3) | Fmoc-Gly-Leu-OH (in CDCl3) | H-Gly-Leu-OH (in D2O) |
| Boc (CH3)3 | ~1.45 ppm (s, 9H) | - | - |
| Gly α-CH2 | ~3.8 ppm (d, 2H) | ~3.9 ppm (d, 2H) | ~3.6-3.8 ppm (m, 2H) |
| Leu α-CH | ~4.5 ppm (m, 1H) | ~4.6 ppm (m, 1H) | ~4.2 ppm (m, 1H) |
| Leu β-CH2 | ~1.7 ppm (m, 2H) | ~1.7 ppm (m, 2H) | ~1.6 ppm (m, 2H) |
| Leu γ-CH | ~1.6 ppm (m, 1H) | ~1.6 ppm (m, 1H) | ~1.5 ppm (m, 1H) |
| Leu δ-CH3 | ~0.9 ppm (d, 6H) | ~0.9 ppm (d, 6H) | ~0.9 ppm (d, 6H) |
| Fmoc Protons | - | ~7.2-7.8 ppm (m, 8H), ~4.2-4.4 ppm (m, 3H) | - |
| Amide NH | ~5.3 ppm (t, 1H, Gly), ~6.8 ppm (d, 1H, Leu) | ~5.4 ppm (t, 1H, Gly), ~6.9 ppm (d, 1H, Leu) | Not typically observed in D2O |
| COOH | Broad singlet, variable | Broad singlet, variable | - |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.
Experimental Workflows
The following diagrams illustrate the workflows for the Boc-SPPS and Fmoc-SPPS methods.
Caption: Workflow for Boc-based solid-phase synthesis of this compound.
Caption: Workflow for Fmoc-based solid-phase synthesis of H-Gly-Leu-OH.
Conclusion
Both Boc and Fmoc solid-phase peptide synthesis strategies are effective for producing the Gly-Leu dipeptide. The choice between them often comes down to the specific requirements of the research, including the desired C-terminal functionality and the compatibility with other protecting groups in a larger peptide sequence. Solution-phase synthesis, while more labor-intensive, offers scalability and the ability to purify intermediates.
1H NMR spectroscopy is an indispensable tool for the characterization of the synthesized dipeptides. The distinct chemical shifts of the Boc and Fmoc protecting groups, along with the characteristic signals of the glycine and leucine residues, allow for unambiguous confirmation of the product's identity and an assessment of its purity. By understanding the nuances of each synthetic method and the corresponding NMR analysis, researchers can confidently prepare and validate dipeptides for their scientific investigations.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HATU and HBTU Coupling Reagents for the Synthesis of Boc-Gly-Leu-OH
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant in the efficiency and success of peptide synthesis. This guide presents a detailed comparison of two widely utilized uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), with a specific focus on their application in the synthesis of the dipeptide Boc-Gly-Leu-OH. This comparison is supported by established principles of peptide chemistry and data from analogous synthetic examples.
At a Glance: Performance Indicators
While both HATU and HBTU are effective for peptide bond formation, HATU generally exhibits superior performance, particularly in terms of reaction kinetics and the purity of the resulting peptide. This enhanced efficacy is especially pronounced in sterically challenging couplings or with sequences prone to side reactions.
| Parameter | HATU | HBTU | Reference |
| Coupling Efficiency | Very High (>95%) | High (>90%) | [1] |
| Reaction Speed | Faster (typically 5-20 minutes) | Slower (typically 15-60 minutes) | [1][2] |
| Purity of Crude Product | Higher | Lower | [2] |
| Risk of Epimerization | Lower | Higher | [2] |
| Cost | Generally higher | Generally lower |
Delving Deeper: Mechanism of Action
The primary difference in the reactivity of HATU and HBTU lies in the active ester intermediate they form with the carboxylic acid of the N-protected amino acid (in this case, Boc-Gly-OH). This intermediate then reacts with the free amine of the corresponding amino acid ester (Leucine methyl or ethyl ester) to form the peptide bond.
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the pyridine ring of HOAt acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine component. This heightened reactivity translates to faster and more complete coupling reactions.
In contrast, HBTU contains a standard benzotriazole (HOBt) group. The OBt-ester formed is less reactive than the OAt-ester, which can result in slower reaction times and an increased likelihood of side reactions, including epimerization, particularly with sensitive amino acids.
Experimental Protocols
Below are representative solution-phase protocols for the synthesis of this compound using HATU and HBTU.
Synthesis of this compound via HATU Coupling
Materials:
-
Boc-Gly-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Neutralization of H-Leu-OMe·HCl: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation of Boc-Gly-OH: In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to this solution and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Boc-Gly-OH solution to the neutralized leucine methyl ester solution. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Gly-Leu-OMe.
-
Saponification: Dissolve the crude ester in a mixture of methanol and water. Add 1 M NaOH (1.1 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Purification: Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield this compound. Further purification can be achieved by flash column chromatography if necessary.
Synthesis of this compound via HBTU Coupling
Materials:
-
Boc-Gly-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Activation and Coupling: In a round-bottom flask, dissolve Boc-Gly-OH (1.0 eq), HBTU (1.0 eq), and H-Leu-OMe·HCl (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise to the mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Work-up and Saponification: Follow the same work-up, saponification, and purification procedures as described for the HATU protocol.
Conclusion
For the routine synthesis of a simple dipeptide like this compound, both HATU and HBTU are highly capable reagents. HBTU represents a cost-effective and reliable choice, likely providing good to high yields. However, for applications demanding the highest purity, minimal side products, and rapid reaction times, the experimental evidence strongly favors HATU as the more efficient coupling reagent. The superior reactivity of HATU can lead to cleaner crude products, potentially simplifying the purification process. The choice between the two will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and cost considerations.
References
Performance Showdown: Boc-Gly-Leu-OH versus Other Dipeptides in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the selection of appropriate dipeptide building blocks is a critical determinant of a drug candidate's ultimate success. Among these, N-tert-butoxycarbonyl-Glycyl-Leucine (Boc-Gly-Leu-OH) has garnered attention for its potential to enhance the stability and solubility of peptide structures. This guide offers a comprehensive comparison of this compound's performance against other dipeptides, drawing upon available experimental data in key areas of antimicrobial efficacy, stability, and cell permeability.
At a Glance: Comparative Performance of Dipeptides
To provide a clear overview, the following table summarizes the available quantitative data for this compound and comparable dipeptides. It is important to note that direct comparative studies for this compound are limited, and therefore, data from structurally similar dipeptides are included to provide a relevant performance context.
| Dipeptide | Antimicrobial Activity (MIC) | Plasma Stability (Half-life) | Cell Permeability (Papp) | Cytotoxicity (IC50) | Hemolytic Activity (HC50) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Boc-Phe-Trp-OMe | 230 - 400 µg/mL (Gram-positive & Gram-negative bacteria)[1] | Data not available | Data not available | Non-cytotoxic[1] | Non-hemolytic[1] |
| Boc-Trp-Trp-OMe | 230 - 400 µg/mL (Gram-positive & Gram-negative bacteria)[1] | Data not available | Data not available | Non-cytotoxic[1] | Non-hemolytic |
| Gly-Leu | MIC of metal complexes reported, but not for the dipeptide alone | Shorter half-life than Gly-Pro in rat plasma | Data not available | Data not available | Cationic Gly-Leu-rich peptides can be hemolytic |
| Ala-Leu | Shorter half-life than Gly-Leu in rat plasma | Data not available | Data not available | Data not available | Data not available |
Deep Dive: Performance Metrics
Antimicrobial Activity
Stability in Plasma
The stability of peptides in plasma is a critical factor for their therapeutic viability. The Boc protecting group is known to enhance stability. A study comparing the plasma half-lives of various dipeptides in rats found that dipeptides with N-terminal glycine, such as Gly-Leu, had a longer half-life compared to those with N-terminal alanine, like Ala-Leu. However, the same study noted that Gly-Leu still had a shorter half-life than Gly-Pro, indicating that the C-terminal amino acid also plays a significant role in stability. Specific half-life data for this compound in plasma is needed for a more direct comparison.
Cell Permeability
The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. While specific cell permeability data for this compound is not available, general principles suggest that factors like hydrophobicity and the potential for intramolecular hydrogen bonding influence permeability. The Boc group can increase the lipophilicity of a dipeptide, potentially enhancing its ability to passively diffuse across cell membranes.
Safety Profile: Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is ensuring the safety of a compound. For antimicrobial peptides, it is essential that they exhibit selective toxicity towards microbes while sparing host cells.
Cytotoxicity
While no specific IC50 values for this compound against mammalian cell lines were found, related Boc-protected dipeptides like Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe have been reported to be non-cytotoxic. This suggests that the Boc-protection strategy may not inherently lead to significant toxicity.
Hemolytic Activity
Hemolytic activity, the lysis of red blood cells, is a key indicator of a peptide's toxicity. Studies on Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe have shown them to be non-hemolytic. In contrast, some cationic Gly-Leu-rich peptides have been reported to possess hemolytic properties. This highlights the importance of the overall peptide structure and charge in determining hemolytic potential.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare serial twofold dilutions of the dipeptide in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial suspension to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the dipeptide with no visible bacterial growth.
References
Establishing Purity Standards for Boc-Gly-Leu-OH in Research: A Comparative Guide
In the fields of peptide synthesis, drug discovery, and proteomics, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. Boc-Gly-Leu-OH, a protected dipeptide, serves as a fundamental building block in the synthesis of more complex peptides. This guide provides a comparative overview of purity standards for this compound, details common analytical methods for its assessment, and outlines a standard experimental workflow for purity determination.
The Critical Role of Purity in Peptide Synthesis
The use of high-purity this compound is essential for the successful solid-phase or solution-phase synthesis of peptides. Impurities can lead to the incorporation of incorrect amino acid sequences, truncated peptides, or other side-products, which can be difficult and costly to remove during purification of the final peptide.[1][2][3] This underscores the necessity for stringent purity standards for all building blocks used in peptide synthesis.
Comparative Purity Specifications
Commercially available this compound is offered in various purity grades to suit different research needs. The acceptable purity level is often dictated by the sensitivity of the application, with more demanding applications such as the synthesis of therapeutic peptides requiring higher purity. For general research purposes, a purity of >90% may be acceptable, while clinical-grade and therapeutic peptide synthesis typically demands a purity of ≥98%.[1]
Below is a table summarizing typical purity specifications for this compound based on common analytical techniques.
| Purity Specification | Analytical Method | Typical Purity Level | Application Suitability |
| Standard Grade | HPLC, NMR | ≥97.0%[4] | Routine peptide synthesis, screening libraries |
| High Purity Grade | HPLC | ≥99.0% | Synthesis of complex peptides, drug development |
| Ultra-Pure Grade | HPLC, Elemental Analysis | ≥99.5% | Pharmaceutical manufacturing, cGMP applications |
It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier, which provides lot-specific data on the purity and the methods used for its determination.
Experimental Protocols for Purity Determination
The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of peptides and their derivatives.
-
Principle: The sample is dissolved in a mobile phase and passed through a stationary phase (typically a C18 column). Components of the sample are separated based on their differential partitioning between the two phases. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50% ACN/water).
-
Set up the HPLC system with a mobile phase gradient. A typical gradient might be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5% to 95% B over 20 minutes.
-
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10-20 µL of the sample solution.
-
Monitor the elution profile at a wavelength of 214 nm, which is optimal for detecting the peptide bond.
-
Integrate the peak areas and calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of this compound and can also provide an estimation of purity.
-
Principle: The sample is placed in a strong magnetic field, and the absorption of radiofrequency energy by the hydrogen nuclei is measured. The resulting spectrum provides information about the chemical environment of each proton, confirming the compound's structure. Purity can be assessed by comparing the integrals of the peaks corresponding to the compound with those of any impurity peaks.
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
-
Procedure:
-
Dissolve a small amount of this compound in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum to ensure that the chemical shifts and coupling constants are consistent with the structure of this compound.
-
Integrate the peaks to determine the relative ratios of protons and identify any impurities.
-
3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a highly accurate determination of the molecular weight.
-
Instrumentation:
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
-
-
Procedure:
-
Prepare a dilute solution of this compound.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and confirm that the observed molecular weight matches the theoretical molecular weight of this compound (288.34 g/mol ).
-
Visualizing Workflows and Logical Relationships
Experimental Workflow for Purity Determination
The following diagram illustrates the typical workflow for determining the purity of this compound.
Impact of Purity on Peptide Synthesis
The diagram below illustrates the importance of starting with high-purity this compound for successful peptide synthesis.
References
Comparative Analysis of the Biological Activity of N-Boc-Protected Dipeptide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N-Boc-protected dipeptide analogs, focusing on their antimicrobial properties. The data presented is derived from experimental studies to facilitate the evaluation of these compounds for potential therapeutic applications.
Structure-Activity Relationship and Antimicrobial Efficacy
The N-terminal Boc (tert-butyloxycarbonyl) protecting group is a common feature in peptide synthesis, enhancing stability and modifying the physicochemical properties of the peptide. The biological activity of dipeptides can be significantly influenced by the constituent amino acid residues. This guide examines a series of Boc-protected dipeptide methyl esters to elucidate the structure-activity relationships governing their antimicrobial efficacy.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial potential of various Boc-protected dipeptide analogs was evaluated against several bacterial and fungal strains. The following table summarizes the inhibitory activity, measured as the diameter of the zone of inhibition in millimeters (mm).
| Compound | Fungal Strain: Aspergillus fumigatus (Inhibition Zone in mm) | Fungal Strain: Penicillium chrysogenum (Inhibition Zone in mm) | Bacterial Strain: E. coli (Inhibition Zone in mm) | Bacterial Strain: Salmonella typhimurium (Inhibition Zone in mm) |
| Boc-Phe-Leu-OMe | 4 | - | - | - |
| Boc-Phe-Pro-OMe | 11 | - | 8 | 10 |
| Boc-Phe-Tyr-OMe | - | 8 | - | - |
| Standard Antibiotic | 20-24 | 20-24 | 20-24 | 20-24 |
| Data is presented for a concentration of 1000 ppm. A larger inhibition zone indicates greater antimicrobial activity. '-' indicates data not reported as effective.[1] |
From the data, it is evident that Boc-Phe-Pro-OMe exhibits the broadest spectrum of activity among the tested analogs, showing significant inhibition against both fungal and Gram-negative bacterial strains.[1] In contrast, Boc-Phe-Leu-OMe showed only weak activity against Aspergillus fumigatus, and Boc-Phe-Tyr-OMe was moderately active against Penicillium chrysogenum.[1] This highlights the critical role of the second amino acid residue in determining the antimicrobial profile of these dipeptides.
Experimental Protocols
Antimicrobial Activity Assessment: Kirby-Bauer Disc Diffusion Method
The antimicrobial activity of the Boc-protected dipeptide analogs was determined using the Kirby-Bauer disc diffusion method.[1]
-
Preparation of Microbial Cultures: The test microorganisms (Aspergillus fumigatus, Penicillium chrysogenum, E. coli, and Salmonella typhimurium) were cultured in their respective appropriate broth media to achieve a standardized concentration of microbial cells.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates were uniformly inoculated with the microbial suspension using a sterile cotton swab to create a lawn of growth.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of each Boc-protected dipeptide analog at a concentration of 1000 ppm.
-
Incubation: The impregnated discs were placed on the surface of the inoculated agar plates. The plates were then incubated at an appropriate temperature (typically 37°C for bacteria and 25-28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: Following incubation, the diameter of the clear zone around each disc, where microbial growth was inhibited, was measured in millimeters. This zone of inhibition is proportional to the antimicrobial activity of the compound.
Signaling Pathway and Experimental Workflow
While the direct signaling pathways for these specific Boc-protected dipeptides are not extensively characterized, related dipeptides, such as those containing Gly-Leu, have been shown to influence key cellular signaling pathways like the mTOR pathway, which is crucial for cell growth and protein synthesis.
Caption: mTOR Signaling Pathway influenced by amino acids.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for the disc diffusion assay used to compare the antimicrobial activity of the dipeptide analogs.
Caption: Workflow for Disc Diffusion Antimicrobial Assay.
References
A Comparative Guide to the Synthesis of Boc-Gly-Leu-OH: Solution-Phase vs. Solid-Phase Protocols
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of peptides is a cornerstone of their work. This guide provides a detailed, objective comparison of the two primary methodologies for synthesizing the dipeptide Boc-Gly-Leu-OH: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
The choice between these methods significantly impacts key performance indicators such as yield, purity, reaction time, and overall cost-effectiveness. This comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable synthesis strategy for specific research and development needs.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data associated with the different synthesis protocols for this compound, providing a clear comparison of their performance.
| Performance Metric | Solution-Phase Synthesis (DCC/HOBt Coupling) | Solid-Phase Peptide Synthesis (Boc-Based on Merrifield Resin) |
| Overall Yield | ~85% | ~75% (cleaved from resin) |
| Purity (Crude) | Variable, requires purification of intermediates | Generally high, purification after cleavage |
| Final Purity (after purification) | >98% (typically by recrystallization or chromatography) | >95% (typically by HPLC) |
| Reaction Time (Total) | 2-3 days | 1-2 days (can be automated) |
| Scalability | Well-suited for large-scale synthesis | Excellent for lab-scale, can be scaled up but may be costly |
| Cost-Effectiveness | Generally more cost-effective for short peptides and large scale | Can be more expensive due to resin and reagent excess |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for the two primary synthesis protocols are provided below.
Solution-Phase Synthesis of this compound using DCC/HOBt
This classical approach involves the coupling of protected amino acids in a homogenous solution.
Materials:
-
Boc-Gly-OH
-
H-Leu-OMe·HCl (Leucine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in DCM and neutralize with NMM (1.1 eq) at 0°C.
-
Add the neutralized H-Leu-OMe solution to the Boc-Gly-OH solution.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification of Boc-Gly-Leu-OMe:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Gly-Leu-OMe.
-
The crude product can be purified by silica gel column chromatography if necessary.
-
-
Saponification to this compound:
-
Dissolve the Boc-Gly-Leu-OMe in a mixture of methanol and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
-
Solid-Phase Peptide Synthesis (SPPS) of this compound on Merrifield Resin
This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble solid support.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Leu-OH
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-Gly-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous HF or TFMSA (Trifluoromethanesulfonic acid)
-
Anisole or p-cresol (scavenger)
-
Diethyl ether
Procedure:
-
Attachment of the first amino acid (Boc-Leu-OH) to Merrifield Resin:
-
Prepare the cesium salt of Boc-Leu-OH by reacting it with Cs₂CO₃ in methanol/water and then evaporating to dryness.
-
Swell the Merrifield resin in DMF.
-
Add the Boc-Leu-OH cesium salt to the swollen resin in DMF and heat at 50°C for 24 hours.[1]
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
-
-
Deprotection of Boc group:
-
Swell the Boc-Leu-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM, isopropanol, and DMF.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF to neutralize the trifluoroacetate salt.
-
Wash the resin with DMF.
-
-
Coupling of the second amino acid (Boc-Gly-OH):
-
Pre-activate Boc-Gly-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF.
-
Add the activated Boc-Gly-OH solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Cleavage of the peptide from the resin:
-
Wash the Boc-Gly-Leu-resin with DMF and DCM and dry thoroughly.
-
Treat the resin with anhydrous HF or TFMSA in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin.
-
Evaporate the cleavage reagent.
-
Precipitate the crude this compound with cold diethyl ether, wash, and dry under vacuum.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Synthesis Workflows
To better illustrate the processes, the following diagrams outline the key steps in each synthesis strategy.
Discussion and Comparison
Solution-Phase Synthesis: This traditional method offers several advantages for the synthesis of a small dipeptide like this compound. It is generally more cost-effective for large-scale production due to the lower cost of reagents and the absence of expensive solid supports.[2] The purification of intermediates at each step can lead to a very high-purity final product. However, this method is more labor-intensive and time-consuming due to the necessary work-up and purification steps after each reaction.[3] Scalability is a key strength, making it a preferred method for industrial production of shorter peptides.
Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by simplifying the purification process.[4] Excess reagents and by-products are easily removed by washing the resin, which significantly speeds up the synthesis process and allows for automation.[5] This makes SPPS particularly suitable for the rapid synthesis of multiple peptides and for longer, more complex sequences. For a short dipeptide like this compound, the primary advantages are speed and ease of handling. However, SPPS can be more expensive on a large scale due to the cost of the resin and the need for a larger excess of reagents to drive reactions to completion. The final cleavage from the resin using harsh acids like HF or TFMSA requires specialized equipment and careful handling.
Conclusion
The choice between solution-phase and solid-phase synthesis for this compound depends heavily on the specific needs of the researcher or organization.
-
For large-scale, cost-effective production where high purity is paramount and labor time is a secondary concern, solution-phase synthesis is the superior choice.
-
For rapid, lab-scale synthesis , high-throughput applications, or when automation is desired, solid-phase peptide synthesis offers significant advantages in terms of speed and convenience.
Both methods are capable of producing high-quality this compound. By carefully considering the factors of scale, cost, time, and available resources, researchers can select the optimal protocol to meet their objectives.
References
- 1. peptide.com [peptide.com]
- 2. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Solid Phase Versus Liquid Phase Peptide Synthesis [pharmaceuticalonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmaoffer.com [pharmaoffer.com]
Safety Operating Guide
Proper Disposal of Boc-Gly-Leu-OH: A Safety and Operations Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Although generally not classified as hazardous, Boc-protected amino acids and peptides should be handled with care.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use nitrile or other suitable chemical-resistant gloves.[1]
-
Body Protection: A laboratory coat is mandatory to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of Boc-Gly-Leu-OH is through a licensed and reputable chemical waste disposal service. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Properly identify the waste as a non-halogenated organic solid.
-
Segregate this waste from other waste streams, especially from aqueous and halogenated organic waste.
-
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.
-
Use separate, compatible containers for solid and liquid waste.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the nature of the waste (e.g., "Solid Chemical Waste" or "Non-hazardous Chemical Waste").
-
Include the approximate quantity of the waste material and list any solvents used.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area. This area should be clearly marked as a chemical waste accumulation point.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with the accurate chemical name and quantity.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills:
-
Remove all ignition sources.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for waste disposal.
-
For liquid spills (if dissolved), use an inert absorbent material like vermiculite or sand to contain the spill. Scoop the absorbed material into a designated waste container.
-
-
Major Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's EHS department or emergency response team.
-
Quantitative Data for Structurally Similar Compounds
| Property | Value | Compound Reference |
| Molecular Formula | C₁₃H₂₄N₂O₅ | Boc-Leu-Gly-OH |
| Molecular Weight | 288.34 g/mol | Boc-Leu-Gly-OH |
| Appearance | White to off-white powder | Boc-Leu-Gly-OH |
| Melting Point | 120-124 °C | Boc-Leu-Gly-OH |
| Acute Toxicity (Oral) | ATE = 500 mg/kg | Boc-Gly-OH |
ATE: Acute Toxicity Estimate
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
